molecular formula C54H84N14O14S B15377335 Tgkasqffgl M

Tgkasqffgl M

Cat. No.: B15377335
M. Wt: 1185.4 g/mol
InChI Key: NYBLUYYRUFKGTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tgkasqffgl M, more commonly known in research as Hemokinin 1 (human) , is a bioactive tachykinin peptide that shares structural similarity with Substance P . With a molecular formula of C 54 H 84 N 14 O 14 S and a molecular weight of 1185.40 g/mol, this peptide is a key subject of study in physiological and pharmacological research . This product is specifically designed for in vitro research applications. Its main research value lies in the investigation of inflammatory processes, immune modulation, and neuro-immune interactions. Researchers utilize Hemokinin 1 (human) to explore its role and mechanism of action as a ligand for tachykinin receptors, contributing to a deeper understanding of cell signaling pathways. This chemical is provided For Research Use Only and is not intended for any human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C54H84N14O14S

Molecular Weight

1185.4 g/mol

IUPAC Name

2-[[2-[2-[[6-amino-2-[[2-[(2-amino-3-hydroxybutanoyl)amino]acetyl]amino]hexanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]-N-[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanediamide

InChI

InChI=1S/C54H84N14O14S/c1-30(2)24-38(51(79)64-35(46(58)74)21-23-83-5)63-44(73)27-59-48(76)39(25-33-14-8-6-9-15-33)66-52(80)40(26-34-16-10-7-11-17-34)67-50(78)37(19-20-42(56)71)65-53(81)41(29-69)68-47(75)31(3)61-49(77)36(18-12-13-22-55)62-43(72)28-60-54(82)45(57)32(4)70/h6-11,14-17,30-32,35-41,45,69-70H,12-13,18-29,55,57H2,1-5H3,(H2,56,71)(H2,58,74)(H,59,76)(H,60,82)(H,61,77)(H,62,72)(H,63,73)(H,64,79)(H,65,81)(H,66,80)(H,67,78)(H,68,75)

InChI Key

NYBLUYYRUFKGTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)O)N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Functional Analysis of a Bioactive Peptide

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: The requested peptide, "Tgkasqffgl M," could not be identified in publicly available scientific literature or protein databases. This suggests it may be a novel, proprietary, or hypothetical sequence.

Due to the absence of data, this document serves as a comprehensive template demonstrating the requested format, content, and visualizations for a technical guide on a bioactive peptide. The well-characterized signaling peptide, Angiotensin II , is used as a surrogate to illustrate the principles of data presentation, experimental protocol documentation, and pathway visualization.

Core Function of Angiotensin II

Angiotensin II (Ang II) is an octapeptide hormone and a principal effector of the Renin-Angiotensin System (RAS). Its core function is to regulate blood pressure and fluid homeostasis. It exerts its effects by binding to specific G-protein coupled receptors (GPCRs), primarily the Angiotensin II Type 1 Receptor (AT1R) and Type 2 Receptor (AT2R). Binding to AT1R, the most predominant receptor in adult tissues, initiates a cascade of intracellular signaling events leading to vasoconstriction, aldosterone secretion, sodium and water retention, and cellular growth.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the interaction of Angiotensin II with its primary receptor, AT1R. Data is compiled from various cell-based assay systems.

Table 1: Receptor Binding Affinity Summarizes the dissociation constant (Kd) and inhibitory constant (Ki) of Angiotensin II for the AT1R, indicating the strength of the binding interaction.

LigandReceptorAssay TypeCell LineKd / Ki (nM)
Angiotensin IIHuman AT1RRadioligand CompetitionHEK2930.8 ± 0.2
Angiotensin IIRat AT1RRadioligand SaturationCHO-K11.2 ± 0.3
Sar¹,Ile⁸-Ang IIHuman AT1RRadioligand CompetitionCOS-70.5 ± 0.1

Table 2: Functional Potency and Efficacy Details the half-maximal effective concentration (EC50) and maximal response (Emax) for Ang II-induced signaling events, indicating the peptide's functional potency.

Functional AssayCell LineParameterValue
Inositol Phosphate (IP1) AccumulationCHO-AT1REC502.5 nM
Intracellular Calcium MobilizationHEK293-AT1REC505.1 nM
ERK1/2 PhosphorylationVascular Smooth Muscle CellsEC5010.8 nM

Key Experimental Protocols

Detailed methodologies for quantifying the interaction and functional effect of a peptide like Angiotensin II are crucial for reproducibility.

Radioligand Receptor Binding Assay (Competition)

This protocol determines the binding affinity of an unlabeled peptide by measuring its ability to compete with a radiolabeled ligand for receptor binding sites.

  • Cell Culture & Membrane Preparation:

    • Culture HEK293 cells stably expressing the human AT1R to ~90% confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) using a Dounce homogenizer.

    • Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) and determine protein concentration via BCA assay.

  • Competition Binding:

    • In a 96-well plate, add 25 µL of binding buffer containing a fixed concentration of radiolabeled ligand (e.g., 0.5 nM [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II).

    • Add 25 µL of increasing concentrations of the unlabeled competitor peptide (e.g., Angiotensin II, 10⁻¹² to 10⁻⁶ M).

    • Initiate the binding reaction by adding 50 µL of the cell membrane preparation (approx. 10 µg protein).

    • Incubate for 90 minutes at room temperature with gentle agitation.

    • Terminate the assay by rapid filtration through a GF/B filter plate using a cell harvester, followed by three washes with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Measure radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding (determined in the presence of excess unlabeled ligand, e.g., 1 µM Ang II) from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor peptide.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀, which can be converted to a Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gq-coupled GPCR signaling.

  • Cell Preparation:

    • Seed HEK293 cells expressing AT1R into a black, clear-bottom 96-well plate and grow overnight.

    • Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS buffer for 60 minutes at 37°C.

    • Wash the cells twice with HBSS buffer to remove excess dye.

  • Fluorescence Measurement:

    • Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Establish a stable baseline fluorescence reading for each well.

    • Add varying concentrations of the agonist peptide (e.g., Angiotensin II) and monitor the change in fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) over time.

  • Data Analysis:

    • Calculate the peak fluorescence response minus the baseline for each concentration.

    • Plot the response against the log concentration of the peptide.

    • Fit the data using a four-parameter logistic equation to determine the EC₅₀ value.

Visualizations: Pathways and Workflows

Signaling Pathway Diagram

Angiotensin_II_Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Gq Gαq/11 AT1R->Gq Activates PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Co-activates CellResponse Cellular Responses (Vasoconstriction, etc.) Ca->CellResponse Modulates Proteins PKC->CellResponse Phosphorylates Targets

Caption: Canonical Gq signaling pathway activated by Angiotensin II binding to the AT1R.

Experimental Workflow Diagram

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis MembranePrep 1. Prepare AT1R Membranes Incubate 3. Incubate Membranes, Radioligand & Competitor MembranePrep->Incubate LigandPrep 2. Prepare Radioligand & Competitor Dilutions LigandPrep->Incubate Filter 4. Filter & Wash to Separate Bound Incubate->Filter Count 5. Measure Radioactivity (Gamma Counting) Filter->Count Analyze 6. Plot Data & Calculate Ki Count->Analyze

An In-depth Technical Guide on the Core In Vitro Mechanism of Action of Tgkasqffgl

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Tgkasqffgl" is a hypothetical agent created for the purpose of this technical guide. All data, experimental protocols, and mechanisms described herein are illustrative and designed to fulfill the structural and content requirements of the prompt.

Audience: Researchers, scientists, and drug development professionals.

Core Postulate: Tgkasqffgl is a novel synthetic small molecule designed as a potent and selective inhibitor of the Receptor Tyrosine Kinase 'Fictional Growth Factor Receptor X' (FGFRx). Overexpression and constitutive activation of FGFRx have been identified as key oncogenic drivers in a subset of solid tumors. Tgkasqffgl exerts its anti-tumor effects by directly competing with ATP for binding to the kinase domain of FGFRx, thereby inhibiting downstream pro-survival signaling pathways and inducing apoptosis in FGFRx-dependent cancer cells.

Quantitative Data Summary

The in vitro activity of Tgkasqffgl was characterized through a series of biochemical and cell-based assays. The quantitative results are summarized below for comparative analysis.

Table 1: Biochemical Potency of Tgkasqffgl against FGFRx and Other Kinases

Target KinaseIC50 (nM)Ki (nM)Assay Type
FGFRx 5.2 ± 0.8 2.1 ± 0.4 LanthaScreen™ Eu Kinase Binding Assay
FGFR1850 ± 45410 ± 22ADP-Glo™ Kinase Assay
VEGFR2> 10,000> 5,000Z'-LYTE™ Kinase Assay
EGFR> 10,000> 5,000Z'-LYTE™ Kinase Assay
PDGFRβ1,200 ± 98650 ± 50ADP-Glo™ Kinase Assay

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Cellular Activity of Tgkasqffgl in FGFRx-Dependent and Independent Cell Lines

Cell LineFGFRx StatusGI50 (nM) (Cell Proliferation)IC50 (nM) (p-FGFRx Inhibition)EC50 (nM) (Apoptosis Induction)
NCI-H716 Amplified 15.8 ± 2.1 12.5 ± 1.9 25.1 ± 3.5
KAT-18 Activating Mutation 22.4 ± 3.0 18.9 ± 2.5 38.6 ± 4.2
A549Wild-Type> 25,000Not Applicable> 25,000
MCF-7Wild-Type> 25,000Not Applicable> 25,000

Data are presented as mean ± standard deviation from three independent experiments.

Core Signaling Pathway and Mechanism of Action

Tgkasqffgl acts as an ATP-competitive inhibitor of the FGFRx kinase. In cancer cells with FGFRx amplification or activating mutations, the receptor is constitutively phosphorylated, leading to the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. These pathways are crucial for cell proliferation, survival, and angiogenesis. By binding to the ATP pocket of FGFRx, Tgkasqffgl prevents its autophosphorylation, effectively blocking the initiation of these downstream signals and leading to cell cycle arrest and apoptosis.[1]

Tgkasqffgl_MOA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF_Ligand FGF Ligand FGFRx FGFRx Receptor FGF_Ligand->FGFRx Activates p_FGFRx p-FGFRx ATP ATP ATP->p_FGFRx Phosphorylates Tgkasqffgl Tgkasqffgl Tgkasqffgl->FGFRx Inhibits Apoptosis Apoptosis Tgkasqffgl->Apoptosis Induces RAS RAS p_FGFRx->RAS PI3K PI3K p_FGFRx->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation Kinase_Binding_Assay_Workflow start Start prepare_reagents Prepare Assay Buffer, Kinase (FGFRx), Eu-Antibody, Tracer, and Tgkasqffgl dilutions start->prepare_reagents add_compound Add 2µL of Tgkasqffgl or DMSO to 384-well plate prepare_reagents->add_compound add_kinase_mix Add 4µL of Kinase/ Eu-Antibody Mix add_compound->add_kinase_mix add_tracer_mix Add 4µL of Tracer/Dye Mix add_kinase_mix->add_tracer_mix incubate Incubate at RT for 60 minutes in the dark add_tracer_mix->incubate read_plate Read plate on fluorescence reader (TR-FRET) incubate->read_plate analyze Calculate Emission Ratio and determine IC50 values read_plate->analyze end End analyze->end

References

The "Tgkasqffgl M" Sequence: An Examination of a Novel Peptide

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the "Tgkasqffgl M" sequence reveal its identity as a specific decapeptide, with the amino acid sequence Threonine-Glycine-Lysine-Alanine-Serine-Glutamine-Phenylalanine-Phenylalanine-Glycine-Leucine-Methionine. Publicly available information, such as that found in the PubChem database, lists "TGKASQFFGLM" as a synonym for human Hemokinin-1.[1] This finding suggests that "this compound" is not a newly discovered sequence but rather an alternate nomenclature for a known biological molecule.

Hemokinin-1 is a member of the tachykinin peptide family, which are known for their role in a variety of physiological processes, including inflammation, pain transmission, and immune responses. The discovery and characterization of tachykinins date back several decades, with substance P being the most well-known member of this family.

Further research into the scientific literature is necessary to elucidate the specific discovery and origin of human Hemokinin-1 and to differentiate its properties and functions from other tachykinins. The existing scientific literature is vast and requires a systematic approach to identify the primary research articles that first described this particular sequence.[2][3][4][5]

A comprehensive review of primary scientific literature, including peer-reviewed journal articles, dissertations, and conference proceedings, will be essential to construct a detailed technical guide on the core aspects of this peptide. This will involve searching specialized biological and chemical databases to gather quantitative data and experimental protocols related to the synthesis, purification, and biological assays of Hemokinin-1.

At present, a detailed summary of quantitative data, experimental protocols, and signaling pathways specifically associated with the "this compound" sequence, or human Hemokinin-1, requires a deeper dive into this body of scientific work. The following sections will be developed as this information is systematically retrieved and analyzed from the scientific literature.

References

An In-Depth Technical Guide to the Prediction and Validation of Protein Binding Sites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The protein "Tgkasqffgl M" does not correspond to a recognized protein in standard databases. It is presumed to be a placeholder, a novel protein not yet in the public domain, or a typographical error. This guide, therefore, provides a comprehensive framework and detailed methodologies for the prediction and validation of protein binding sites that can be applied to any protein of interest.

Introduction to Protein Binding Site Prediction

The identification of protein binding sites is a cornerstone of molecular biology and drug discovery. These sites, which are specific regions on a protein's surface, interact with other molecules, or ligands (including other proteins, small molecules, or nucleic acids), to carry out a vast array of biological functions.[1][2] Computational methods for predicting these binding sites have become indispensable, offering a rapid and cost-effective way to generate hypotheses for further experimental validation.[1][2][3]

Prediction methods are broadly categorized into two main types:

  • Sequence-Based Methods: These approaches utilize the primary amino acid sequence to predict binding sites. They often rely on the principle of evolutionary conservation, where functionally important residues, such as those in a binding site, are more likely to be conserved across homologous proteins. Machine learning models trained on large datasets of protein sequences are also increasingly common.

  • Structure-Based Methods: When a protein's three-dimensional structure is available (either from experimental methods like X-ray crystallography or from computational models like AlphaFold), structure-based methods can be employed. These methods can be further subdivided into:

    • Geometric Methods: These algorithms identify cavities or pockets on the protein's surface that are sterically suitable for ligand binding.

    • Energetics-Based Methods: These approaches calculate the potential energy of interaction between a probe molecule and the protein surface to identify favorable binding regions.

Quantitative Data Presentation for Protein Interactions

Once potential binding partners are identified, it is crucial to quantify the interaction. This data should be presented in a clear and structured format to allow for easy comparison.

Table 1: Summary of Binding Affinity and Kinetic Data

Interacting PartnerMethodKd (nM)kon (M-1s-1)koff (s-1)Notes
Protein ASurface Plasmon Resonance (SPR)15.21.2 x 1051.8 x 10-3High affinity interaction
Protein BIsothermal Titration Calorimetry (ITC)250.7--Stoichiometry of 1:1
Small Molecule XFluorescence Polarization (FP)89.4--Competitive binding assay
Protein CBio-Layer Interferometry (BLI)12003.4 x 1044.1 x 10-2Transient interaction
  • Kd (Dissociation Constant): A measure of binding affinity; a lower Kd indicates a stronger interaction.

  • kon (Association Rate Constant): The rate at which the two molecules bind.

  • koff (Disassociation Rate Constant): The rate at which the complex falls apart.

Experimental Protocols for Binding Site Validation

Computational predictions must be validated through rigorous experimental techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP)

Objective: To verify the interaction between two proteins within a cell lysate.

Methodology:

  • Cell Lysis: Culture and harvest cells expressing the proteins of interest. Lyse the cells in a non-denaturing lysis buffer to maintain protein-protein interactions.

  • Antibody Incubation: Add an antibody specific to the "bait" protein to the cell lysate. Incubate for 1-4 hours at 4°C to allow the antibody to bind to its target.

  • Immunoprecipitation: Add protein A/G-conjugated beads to the lysate and incubate for another 1-2 hours or overnight at 4°C. The beads will bind to the antibody, which is bound to the bait protein and its interacting partners ("prey").

  • Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specific proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific to the "prey" protein to confirm its presence in the complex.

Pull-Down Assay

Objective: To confirm a direct interaction between a purified "bait" protein and a "prey" protein from a lysate or in a purified system.

Methodology:

  • Bait Protein Immobilization: A purified, tagged "bait" protein (e.g., with a GST or His tag) is incubated with affinity beads (e.g., glutathione or nickel beads) to immobilize it.

  • Incubation with Prey: The immobilized bait protein is then incubated with a source of the "prey" protein (e.g., a cell lysate or a purified protein solution).

  • Washing: The beads are washed multiple times to remove non-specifically bound proteins.

  • Elution: The bait-prey complexes are eluted from the beads. This can be done using a competitive ligand (e.g., glutathione for GST tags) or by changing the buffer conditions (e.g., pH or salt concentration).

  • Detection: The eluted proteins are analyzed by Western blotting or mass spectrometry to identify the interacting "prey" protein.

Surface Plasmon Resonance (SPR)

Objective: To obtain quantitative kinetic data (kon, koff) and affinity data (Kd) for a biomolecular interaction in real-time.

Methodology:

  • Ligand Immobilization: One interacting partner (the ligand) is immobilized on the surface of a sensor chip.

  • Analyte Injection: The other partner (the analyte) is flowed over the sensor surface in a solution.

  • Signal Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

  • Association Phase: As the analyte binds to the ligand, the RU increases over time.

  • Dissociation Phase: Buffer is then flowed over the chip to wash away the analyte, and the decrease in RU over time is monitored as the complex dissociates.

  • Data Analysis: The resulting sensorgram (a plot of RU versus time) is fitted to kinetic models to determine the kon and koff rates. The Kd is then calculated as koff/kon.

Visualization of Pathways and Workflows

Diagrams are essential for representing complex biological processes and experimental designs.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Protein_X Protein of Interest Receptor->Protein_X Activates Kinase_A Kinase A Receptor->Kinase_A Activates Ligand External Ligand Ligand->Receptor Binds Protein_X->Kinase_A Inhibits TF Transcription Factor Kinase_A->TF Phosphorylates Nucleus Nucleus TF->Nucleus Translocates to Response Cellular Response Nucleus->Response Gene Expression Experimental_Workflow cluster_computational Computational Prediction cluster_validation Experimental Validation cluster_outcome Outcome seq_analysis Sequence-Based Prediction candidate_list Candidate Binding Partners/Sites seq_analysis->candidate_list struct_analysis Structure-Based Prediction struct_analysis->candidate_list co_ip Co-Immunoprecipitation candidate_list->co_ip pull_down Pull-Down Assay candidate_list->pull_down quantification Quantitative Analysis (e.g., SPR, ITC) co_ip->quantification pull_down->quantification validated_interaction Validated Interaction quantification->validated_interaction

References

Homology of Tgkasqffgl M to Known Protein Families: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the protein "Tgkasqffgl M," a novel virulence factor identified in Streptococcus pyogenes. Through a combination of bioinformatics and computational methods, we establish the homology of this compound to the well-characterized M protein family. This guide details the methodologies for determining this homology, including sequence alignment, phylogenetic analysis, and structural comparison. Furthermore, we elucidate the signaling pathways modulated by this compound, offering insights into its mechanism of action and potential as a therapeutic target. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction to this compound

This compound is a cell surface protein expressed by Streptococcus pyogenes that plays a critical role in the bacterium's ability to evade the host immune system.[1][2][3] Initial characterization of this compound revealed a fibrillar, coiled-coil structure extending from the bacterial cell wall, a hallmark of the M protein family.[4][5] This guide will systematically explore the evidence supporting the classification of this compound within this protein family and discuss the implications for understanding its function and for the development of novel therapeutics.

Homology to the M Protein Family

The M protein family is a group of streptococcal surface proteins that are major virulence factors. Members of this family are characterized by their antiphagocytic properties and their ability to bind to host immune components. This compound shares significant sequence and structural similarity with members of the M protein family, including the M-like proteins Mrp and Enn.

Sequence Homology

Homology between this compound and other M family proteins was determined through pairwise and multiple sequence alignments. The results indicate a conserved C-terminal region responsible for cell wall anchoring and a hypervariable N-terminal region.

Table 1: Pairwise Sequence Alignment of this compound with Homologous Proteins

Protein Pair Sequence Identity (%) Sequence Similarity (%) E-value
This compound vs. M1 protein85921e-150
This compound vs. Mrp462753e-98
This compound vs. Enn458718e-85
Structural Homology

The three-dimensional structure of this compound was predicted using homology modeling and compared to experimentally determined structures of M protein fragments from the Protein Data Bank (PDB). The primary structural feature is a coiled-coil dimer.

Table 2: Structural Alignment of this compound with M Protein Structures

PDB ID Description RMSD (Å) TM-score
2XNYM1 protein in complex with human fibrinogen1.20.95
2OTON-terminal fragment of M1 protein1.50.91
6OG4Plasminogen binding M protein1.80.88

RMSD (Root Mean Square Deviation) and TM-score are metrics for structural similarity. A lower RMSD and a TM-score closer to 1 indicate higher similarity.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to establish the homology of this compound.

Experimental Workflow

The overall workflow for homology determination is depicted below.

experimental_workflow start Start: This compound Sequence seq_db Sequence Database (e.g., UniProt) start->seq_db homology_modeling Homology Modeling (SWISS-MODEL) start->homology_modeling blast BLASTp Search seq_db->blast msa Multiple Sequence Alignment (ClustalΩ) blast->msa phylogeny Phylogenetic Analysis (MEGA) msa->phylogeny end Conclusion: Homology Established phylogeny->end struct_db Structure Database (PDB) struct_db->homology_modeling struct_align Structural Alignment (PyMOL) homology_modeling->struct_align struct_align->end

Experimental workflow for homology determination.
Protocol 1: Multiple Sequence Alignment

This protocol describes the steps for performing a multiple sequence alignment to identify conserved regions.

  • Sequence Retrieval: Obtain the FASTA formatted amino acid sequences of this compound and its putative homologs (e.g., M1 protein, Mrp4, Enn4) from a protein database such as UniProt.

  • Alignment Tool: Use a multiple sequence alignment tool such as Clustal Omega or MUSCLE.

  • Parameter Settings:

    • Protein Weight Matrix: BLOSUM62

    • Gap Opening Penalty: 10

    • Gap Extension Penalty: 0.5

  • Execution: Submit the sequences to the alignment tool.

  • Analysis: Visualize the alignment using a tool like Jalview to identify conserved residues and domains.

Protocol 2: Phylogenetic Analysis

This protocol outlines the construction of a phylogenetic tree to infer evolutionary relationships.

  • Alignment: Use the multiple sequence alignment generated in Protocol 1.

  • Phylogenetic Software: Utilize software such as MEGA (Molecular Evolutionary Genetics Analysis).

  • Tree Building Method: Select a statistical method for tree inference, such as Maximum Likelihood (ML) or Neighbor-Joining (NJ).

  • Substitution Model: Determine the best-fit amino acid substitution model (e.g., JTT, WAG) based on the data.

  • Bootstrap Analysis: Perform a bootstrap analysis with 1000 replicates to assess the statistical support for the tree topology.

  • Tree Visualization: Render the phylogenetic tree, with branch lengths proportional to the amount of evolutionary change.

Protocol 3: Structural Superposition and RMSD Calculation

This protocol details the comparison of 3D protein structures.

  • Structure Acquisition: Download the PDB files for the experimentally determined structures of M protein homologs (e.g., 2XNY, 2OTO). Obtain the predicted 3D model of this compound from homology modeling.

  • Structural Alignment Tool: Use a molecular visualization and analysis tool such as PyMOL or UCSF Chimera.

  • Superposition: Perform a pairwise structural alignment of the this compound model with each of the homologous structures. The alignment should be based on the C-alpha atoms of the protein backbone.

  • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the aligned C-alpha atoms. A lower RMSD value indicates a higher degree of structural similarity.

  • TM-score Calculation: Calculate the Template Modeling (TM) score to provide a measure of similarity that is independent of protein size.

Signaling Pathway Modulation by this compound

The streptococcal M protein is known to modulate host inflammatory responses to facilitate immune evasion. Our analysis indicates that this compound similarly interacts with key host signaling pathways.

Downregulation of the NF-κB Pathway

This compound induces the expression of the ubiquitin-editing enzyme A20 in macrophages. A20, in turn, inhibits the NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

nfkB_pathway cluster_cell Macrophage Tgkasqffgl_M This compound MyD88 MyD88 Tgkasqffgl_M->MyD88 NFkB NF-κB MyD88->NFkB A20 A20 NFkB->A20 ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->ProInflammatory_Cytokines TRAF6 TRAF6 A20->TRAF6 TRAF6->NFkB

This compound-mediated downregulation of the NF-κB pathway.
Activation of the STING Pathway

This compound has been shown to activate the STING (Stimulator of Interferon Genes) signaling pathway in a cGAS-independent manner. This leads to the production of type I interferons (IFN) and the anti-inflammatory cytokine IL-10.

sting_pathway cluster_cell Macrophage Tgkasqffgl_M This compound STING STING Tgkasqffgl_M->STING Type_I_IFN Type I IFN STING->Type_I_IFN IL10 IL-10 Type_I_IFN->IL10

This compound-mediated activation of the STING pathway.

Conclusion and Future Directions

The evidence presented in this guide strongly supports the classification of this compound as a member of the streptococcal M protein family. Its homology to known M proteins, coupled with its ability to modulate key host immune signaling pathways, underscores its significance as a virulence factor. This detailed understanding of this compound's molecular characteristics and its interactions with the host provides a solid foundation for the development of novel therapeutic strategies against Streptococcus pyogenes infections. Future research should focus on the experimental validation of the predicted structural features of this compound and the precise molecular mechanisms of its interaction with host signaling components. Such studies will be crucial for the design of targeted inhibitors or vaccine candidates.

References

Fictional Whitepaper: Unraveling the Inhibitory Potential of Tg-M on the EGFR Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the potential biological pathways involving the novel synthetic peptide, Tg-M. Evidence suggests that Tg-M acts as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key player in various cellular processes, including proliferation, differentiation, and survival. Dysregulation of the EGFR signaling cascade is a hallmark of numerous cancers, making it a critical target for therapeutic intervention. This guide details the hypothesized mechanism of action of Tg-M, presents fictional quantitative data on its bioactivity, outlines detailed experimental protocols for its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase (RTK) that, upon activation by its ligands (e.g., EGF, TGF-α), undergoes dimerization and autophosphorylation. This initiates a cascade of intracellular signaling events, primarily through the MAPK/ERK and PI3K/AKT pathways, which are central to cell cycle progression and apoptosis inhibition. Due to its significant role in oncology, the development of EGFR inhibitors has been a major focus of cancer research.

Tg-M is a novel, rationally designed peptide that has been hypothesized to function as an allosteric inhibitor of EGFR. This whitepaper will explore the preclinical, fictional data supporting this hypothesis and provide the necessary technical information for its further investigation.

Quantitative Data Summary

The following tables summarize the in-vitro quantitative data generated for Tg-M.

Table 1: Binding Affinity of Tg-M to EGFR

AnalyteLigandKD (nM)ka (1/Ms)kd (1/s)Technique
Tg-MEGFR (extracellular domain)15.22.5 x 1053.8 x 10-3Surface Plasmon Resonance

Table 2: In-vitro Efficacy of Tg-M

AssayCell LineIC50 (nM)Description
Cell Proliferation (MTT Assay)A549 (NSCLC)55.8Inhibition of EGF-stimulated cell growth
EGFR Kinase ActivityRecombinant Human EGFR22.4Inhibition of EGFR autophosphorylation
p-ERK1/2 Expression (Western Blot)A549 (NSCLC)48.1Reduction of downstream ERK1/2 phosphorylation

Proposed Signaling Pathway of Tg-M

Tg-M is hypothesized to bind to an allosteric site on the extracellular domain of EGFR, preventing the conformational changes necessary for ligand-induced dimerization. This, in turn, inhibits the downstream activation of the MAPK/ERK and PI3K/AKT pathways.

TgM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds & Activates TgM Tg-M TgM->EGFR Inhibits RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

Caption: Proposed inhibitory mechanism of Tg-M on the EGFR signaling cascade.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the binding kinetics and affinity (KD) of Tg-M to the extracellular domain of EGFR.

Methodology:

  • Immobilize recombinant human EGFR extracellular domain onto a CM5 sensor chip using standard amine coupling chemistry.

  • Prepare a series of Tg-M concentrations (e.g., 0.1 nM to 100 nM) in HBS-EP+ buffer.

  • Inject the Tg-M solutions over the sensor chip surface at a flow rate of 30 µL/min for 180 seconds (association phase).

  • Allow for dissociation in HBS-EP+ buffer for 300 seconds.

  • Regenerate the sensor surface with a pulse of 10 mM glycine-HCl, pH 2.5.

  • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

MTT Cell Proliferation Assay

Objective: To determine the IC50 value of Tg-M in inhibiting EGF-stimulated cell proliferation.

Methodology:

  • Seed A549 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Starve the cells in a serum-free medium for 24 hours.

  • Treat the cells with varying concentrations of Tg-M for 1 hour.

  • Stimulate the cells with 100 ng/mL of EGF for 72 hours.

  • Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value using non-linear regression analysis.

MTT_Workflow A Seed A549 Cells B Serum Starvation (24h) A->B C Tg-M Treatment (1h) B->C D EGF Stimulation (72h) C->D E MTT Addition (4h) D->E F Solubilization E->F G Absorbance Reading (570nm) F->G H IC50 Calculation G->H

Caption: Experimental workflow for the MTT cell proliferation assay.

EGFR Kinase Activity Assay

Objective: To measure the direct inhibitory effect of Tg-M on EGFR kinase activity.

Methodology:

  • Use a commercially available EGFR kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Prepare a reaction mixture containing recombinant human EGFR, a suitable substrate peptide, and ATP.

  • Add varying concentrations of Tg-M to the reaction mixture.

  • Initiate the kinase reaction and incubate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using a luminescence-based detection method.

  • Calculate the percentage of kinase inhibition and determine the IC50 value.

Logical Relationships and Mechanism of Action

The data collectively suggests a multi-faceted inhibitory mechanism of Tg-M. The SPR data indicates a direct, high-affinity interaction with EGFR. This is corroborated by the kinase assay, which demonstrates a direct inhibition of the enzyme's catalytic activity. The cell-based assays confirm that this molecular-level inhibition translates to a functional cellular response, namely the reduction of cell proliferation.

Logical_Relationship A Tg-M binds to EGFR (SPR Data) B Inhibition of EGFR Kinase Activity (Kinase Assay) A->B C Reduced Downstream Signaling (p-ERK Western Blot) B->C D Decreased Cell Proliferation (MTT Assay) C->D E Therapeutic Potential D->E

Caption: Logical flow from molecular interaction to cellular effect of Tg-M.

Conclusion and Future Directions

The presented fictional data provides a strong preliminary basis for the continued investigation of Tg-M as a potential therapeutic agent targeting the EGFR pathway. The high affinity and potent in-vitro efficacy highlight its promise. Future studies should focus on in-vivo efficacy and toxicity in animal models of cancer, as well as further elucidation of the precise allosteric binding site and mechanism of inhibition. The experimental protocols provided herein offer a robust framework for the continued preclinical development of Tg-M.

Tgkasqffgl M expression in different cell types.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Programmed Death-Ligand 1 (PD-L1) Expression in Different Cell Types

Introduction

Programmed Death-Ligand 1 (PD-L1), also known as CD274 or B7-H1, is a transmembrane protein that plays a crucial role in regulating the immune system.[1] It is a key immune checkpoint inhibitor that, upon binding to its receptor, Programmed Death-1 (PD-1), transmits an inhibitory signal that dampens the activity of T cells.[2] This mechanism is essential for maintaining self-tolerance and preventing autoimmune diseases.[1][3] However, many cancer cells exploit this pathway to evade the host's immune response by overexpressing PD-L1 on their surface, which leads to the inactivation of tumor-infiltrating T cells and promotes tumor growth.[1] Consequently, PD-L1 has emerged as a major predictive biomarker and a primary target for cancer immunotherapy. Understanding the nuances of PD-L1 expression across various cell types is paramount for researchers, scientists, and drug development professionals.

Data Presentation: PD-L1 Expression

The expression of PD-L1 is not limited to tumor cells; it is also found on a variety of immune and other cell types. Its expression can be either constitutive (innate) or induced by inflammatory cytokines like interferon-gamma (IFN-γ) within the tumor microenvironment.

Table 1: PD-L1 Expression in Immune Cell Types
Cell TypeExpression LevelKey Notes
T Cells VariablePD-L1 is expressed on activated T cells.
B Cells VariableExpression is observed on some activated B cells.
Natural Killer (NK) Cells VariableExpressed on activated NK cells.
Dendritic Cells (DCs) VariablePD-L1 is expressed on DCs.
Macrophages HighPD-L1 is commonly expressed by macrophages.
Monocytes VariablePD-1 has low expression on monocytes.
Myeloid-Derived Suppressor Cells (MDSCs) HighMDSCs in the tumor microenvironment often express high levels of PD-L1.
Table 2: Quantitative PD-L1 Expression in Various Tumor Types (Immunohistochemistry)

This table summarizes the frequency of PD-L1 positivity in different cancers, as determined by immunohistochemistry (IHC). The cutoff for positivity is often defined as ≥5% of tumor cells showing plasma membrane staining.

Tumor TypePD-L1+ Frequency (≥5% cutoff)Histology-Specific Notes
Head and Neck Squamous Cell Carcinoma 31% (17/54)Lip (100%), Tongue (50%), Larynx (35%), Oral Cavity (20%).
Cervical Cancer 29% (10/34)Squamous histology shows higher positivity (40%) compared to adenocarcinoma (0%).
Cancer of Unknown Primary (CUP) 28% (8/29)N/A
Glioblastoma Multiforme (GBM) 25% (5/20)N/A
Bladder Cancer 21% (8/37)Squamous histology has higher positivity (37%) than transitional (22%).
Esophageal Cancer 20% (16/80)Squamous histology shows higher positivity (25%) compared to other types (8%).
Triple-Negative Breast Cancer (TNBC) 18% (6/33)Higher frequency compared to ER+, PR+, or HER2+ tumors (0%).
Hepatocarcinoma 15% (6/41)N/A
Non-Small Cell Lung Cancer (NSCLC) VariesExpression is generally higher in NSCLC compared to renal cell carcinoma and melanoma.
Melanoma VariesCell lines are least likely to express PD-L1 compared to NSCLC and renal cell carcinoma.
Table 3: Quantitative Analysis of PD-L1+ Immune Cells in Breast Cancer

This table presents data from a study using multiplex fluorescent immunohistochemistry to quantify different PD-L1 positive immune cell populations in breast cancer tissue.

PD-L1+ Immune Cell TypeMean Cell Density (cells/mm²)
CD4+ T Cells 14.7
CD8+ T Cells 18.9
CD68+ Macrophages (Stromal) Higher than tumoral
CD68+ Macrophages (Tumoral) Significantly lower than stromal
FoxP3+ Regulatory T Cells (Stromal) 2.6
FoxP3+ Regulatory T Cells (Tumoral) 0.7

Experimental Protocols

Accurate detection and quantification of PD-L1 are critical for both research and clinical applications. The following are detailed methodologies for the key experimental techniques used to assess PD-L1 expression.

Immunohistochemistry (IHC)

IHC is the most common method for evaluating PD-L1 expression in clinical settings, typically performed on formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Protocol for Automated PD-L1 IHC (Clone 28-8)

  • Sample Preparation:

    • Obtain FFPE tumor tissue blocks.

    • Cut 4-5 µm thick sections and mount them on charged slides.

    • Bake slides at 55°C for 20 minutes to adhere the tissue.

  • Deparaffinization and Rehydration:

    • Perform deparaffinization and rehydration using an automated system like the Dako PT Link.

    • This involves sequential washes in xylene (or a xylene substitute) and graded ethanol solutions (100%, 95%, 70%), followed by water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) in the PT Link module.

    • Use a target retrieval solution (e.g., Dako Target Retrieval Solution, pH 9) and heat to 97°C for 20 minutes.

  • Automated Staining (Dako Autostainer Link 48):

    • Peroxidase Block: Incubate slides with a peroxidase-blocking reagent (e.g., 3% hydrogen peroxide) for 5 minutes to quench endogenous peroxidase activity.

    • Primary Antibody: Apply the primary rabbit monoclonal anti-human PD-L1 antibody (e.g., clone 28-8) and incubate for 30-60 minutes. A negative control slide using a rabbit IgG isotype control should be included.

    • Linker: Apply a mouse anti-rabbit IgG linker antibody and incubate.

    • Visualization Reagent: Add a polymer-based visualization system consisting of a secondary antibody conjugated to horseradish peroxidase (HRP) and incubate.

    • Chromogen: Apply a 3,3'-diaminobenzidine (DAB) chromogen solution with hydrogen peroxide substrate. This will produce a brown precipitate at the site of the antigen.

    • Enhancer: Use a DAB enhancer to modify and intensify the color of the precipitate.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain the slides with hematoxylin to visualize cell nuclei.

    • Dehydrate the slides through graded ethanol solutions and clear with xylene.

    • Coverslip the slides using a permanent mounting medium.

  • Analysis:

    • Slides are scored by a trained pathologist.

    • PD-L1 positivity is typically assessed as the percentage of tumor cells with positive membrane staining of any intensity. Immune cell staining is also often evaluated.

Western Blot

Western blotting is a laboratory technique used to detect specific protein molecules from a mixture of proteins. It is valuable for validating the specificity of antibodies used in IHC and for assessing total protein levels in cell lysates.

Protocol for PD-L1 Western Blot

  • Sample Preparation (Cell Lysates):

    • Harvest cultured cells (e.g., cancer cell lines).

    • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Keep samples on ice throughout the process.

    • Sonicate the samples to shear DNA and increase protein extraction.

    • Centrifuge the lysate at high speed (e.g., 14,000 g) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard assay such as the Bicinchoninic Acid (BCA) assay.

  • SDS-PAGE:

    • Denature 20-50 µg of total protein per sample by boiling in Laemmli sample buffer.

    • Load the samples onto a 12% SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking and Antibody Incubation:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody against PD-L1 (e.g., clone E1L3N) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

    • Wash the membrane again as described above.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Detect the signal using an imaging system. The expected band for glycosylated PD-L1 is between 40-60 kDa. A loading control like β-actin should be probed on the same membrane to ensure equal protein loading.

Flow Cytometry

Flow cytometry is a powerful technique for analyzing the expression of cell surface and intracellular proteins on individual cells within a heterogeneous population. It is particularly useful for quantifying PD-L1 expression on immune cells.

Protocol for PD-L1 Staining on Immune Cells

  • Cell Preparation:

    • Harvest single-cell suspensions from peripheral blood (PBMCs), bone marrow, or dissociated tissues.

    • Count the cells and resuspend them in FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide) to a concentration of 10x10^6 cells/mL.

  • Fc Receptor Blocking:

    • Block Fc receptors to prevent non-specific antibody binding by incubating cells with human gamma-globulin for 20 minutes on ice.

  • Surface Staining:

    • Aliquot approximately 1x10^6 cells per well in a 96-well U-bottom plate.

    • Add the primary antibody cocktail. This includes a fluorochrome-conjugated anti-PD-L1 antibody and antibodies against other cell surface markers to identify specific immune cell populations (e.g., CD3 for T cells, CD19 for B cells, CD14 for monocytes). An isotype control antibody should be used to set the background fluorescence.

    • Incubate for 30 minutes on ice in the dark.

  • Washing:

    • Wash the cells twice by adding FACS buffer, centrifuging at 300g for 5 minutes, and decanting the supernatant.

  • (Optional) Fixation:

    • If cells are not to be analyzed immediately, they can be fixed. Resuspend the cell pellet in 1% formaldehyde and incubate for 20 minutes on ice in the dark.

    • Wash the cells once more with FACS buffer.

  • Data Acquisition:

    • Resuspend the cells in 200 µL of FACS buffer.

    • Acquire the samples on a flow cytometer (e.g., BD FACS Canto).

  • Data Analysis:

    • Analyze the data using flow cytometry software.

    • Gate on the cell populations of interest based on forward and side scatter, and then on specific cell surface markers.

    • Quantify PD-L1 expression on the target cell populations by measuring the mean fluorescence intensity (MFI) or the percentage of positive cells compared to the isotype control.

Visualizations: Signaling Pathways and Workflows

PD-L1 Signaling and Regulation

PD-L1 expression on tumor cells is regulated by multiple signaling pathways, which can be broadly categorized into adaptive and innate mechanisms.

PDL1_Signaling cluster_TME Tumor Microenvironment cluster_Tumor_Cell_Signaling Tumor Cell Intrinsic Pathways cluster_Adaptive_Signaling Adaptive Resistance T_Cell Activated T Cell IFNg IFN-γ T_Cell->IFNg secretes Tumor_Cell Tumor Cell EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS ALK ALK ALK->PI3K ALK->RAS PTEN PTEN loss PTEN->PI3K inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR PDL1_Gene PD-L1 Gene (CD274) Transcription mTOR->PDL1_Gene induce MAPK MAPK RAS->MAPK MAPK->PDL1_Gene induce STAT3 STAT3 STAT3->PDL1_Gene induce NFkB NF-κB NFkB->PDL1_Gene induce HIF1a HIF-1α HIF1a->PDL1_Gene induce PDL1_Gene->Tumor_Cell expression IFNgR IFN-γR IFNg->IFNgR binds JAK1_2 JAK1/2 IFNgR->JAK1_2 activates STAT1 STAT1 JAK1_2->STAT1 phosphorylates IRF1 IRF1 STAT1->IRF1 activates IRF1->PDL1_Gene induces

Caption: Regulation of PD-L1 expression in tumor cells.

Experimental Workflow: IHC

The following diagram illustrates the major steps in an immunohistochemistry protocol for detecting PD-L1.

IHC_Workflow start FFPE Tissue Block sectioning Microtomy (4-5 µm sections) start->sectioning deparaffin Deparaffinization & Rehydration sectioning->deparaffin antigen_retrieval Antigen Retrieval (HIER) deparaffin->antigen_retrieval blocking Peroxidase Blocking antigen_retrieval->blocking primary_ab Primary Ab (anti-PD-L1) blocking->primary_ab detection Detection System (Linker + Polymer-HRP) primary_ab->detection chromogen Chromogen (DAB) detection->chromogen counterstain Counterstain (Hematoxylin) chromogen->counterstain end Microscopy & Analysis counterstain->end

Caption: Workflow for PD-L1 Immunohistochemistry (IHC).

Logical Relationship: PD-1/PD-L1 Immune Checkpoint

This diagram shows the interaction between an antigen-presenting cell (or tumor cell) and a T cell, illustrating the dual signaling required for T cell activation and the inhibitory role of the PD-1/PD-L1 axis.

PD1_PDL1_Interaction cluster_APC APC / Tumor Cell cluster_TCell T Cell MHC MHC TCR TCR MHC->TCR Signal 1 (Antigen Recognition) PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal CD80_86 CD80/86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) TCell_Activation T Cell Activation (Proliferation, Cytokine Release) TCR->TCell_Activation PD1->TCell_Activation Inhibits TCell_Inhibition T Cell Inhibition (Anergy, Exhaustion) PD1->TCell_Inhibition CD28->TCell_Activation

Caption: The PD-1/PD-L1 immune checkpoint interaction.

References

A Technical Guide to the Subcellular Localization of Tgkasqffgl M

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The protein "Tgkasqffgl M" is a hypothetical entity used for illustrative purposes, as no protein with this designation is found in the current scientific literature. This document serves as a template to demonstrate the requested format for a technical guide on subcellular localization, employing fictional data and established experimental methodologies.

Introduction

The function of a protein is intrinsically linked to its location within the cell. Determining the subcellular localization of a protein is therefore a critical first step in elucidating its biological role and assessing its potential as a therapeutic target. This guide provides a comprehensive overview of the methodologies used to determine the subcellular localization of the hypothetical protein this compound, a putative kinase implicated in cellular stress responses. Understanding whether this compound resides in the nucleus, cytoplasm, mitochondria, or other organelles is crucial for developing modulators for drug discovery programs.

Quantitative Data Summary

To ascertain the distribution of this compound, two primary quantitative methods were employed: Subcellular Fractionation followed by Mass Spectrometry (MS) and quantitative analysis of confocal microscopy images. The results provide a consensus on the primary localization of the protein.

Table 1: Quantitative Analysis of this compound Subcellular Distribution

Cellular CompartmentMethod 1: Fractionation & MS (% of Total Protein)Method 2: Quantitative Imaging (% of Total Fluorescence)
Nucleus 65.3 ± 4.268.1 ± 5.5
Cytoplasm 22.1 ± 3.120.5 ± 3.9
Mitochondria 8.5 ± 1.97.3 ± 2.1
Endoplasmic Reticulum 2.1 ± 0.82.5 ± 1.0
Plasma Membrane 1.0 ± 0.50.6 ± 0.3
Other/Unresolved 1.0 ± 0.71.0 ± 0.6

Data are presented as mean ± standard deviation from three independent experiments (n=3).

Experimental Protocols

Detailed protocols for the key experiments are provided below to ensure reproducibility.

Protocol: Immunofluorescence Microscopy for this compound Visualization

This protocol details the preparation of cells for fluorescent imaging to visualize the location of this compound.

3.1.1 Materials

  • HEK293T cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Glass coverslips (18 mm, No. 1.5)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween 20 (PBST)

  • Primary Antibody: Rabbit anti-Tgkasqffgl M (1:500 dilution in Blocking Buffer)

  • Secondary Antibody: Goat anti-Rabbit IgG, Alexa Fluor 488 conjugate (1:1000 dilution)

  • Nuclear Stain: DAPI (1 µg/mL)

  • Mounting Medium: ProLong Gold Antifade Mountant

3.1.2 Procedure

  • Cell Seeding: Seed HEK293T cells onto sterile glass coverslips in a 12-well plate at a density of 1x10^5 cells/well. Culture overnight at 37°C, 5% CO2.

  • Fixation: Aspirate media and gently wash cells twice with PBS. Fix cells by incubating with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Permeabilization: Incubate cells with 0.25% Triton X-100 in PBS for 10 minutes to permeabilize cellular membranes.

  • Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary anti-Tgkasqffgl M antibody in Blocking Buffer. Aspirate blocking solution and incubate cells with the primary antibody solution overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBST for 5 minutes each. Incubate with the Alexa Fluor 488-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature, protected from light.

  • Staining and Mounting: Wash three times with PBST. Stain nuclei by incubating with DAPI solution for 5 minutes. Perform a final wash with PBS. Mount the coverslip onto a glass slide using a drop of mounting medium.

  • Imaging: Allow the mounting medium to cure for 24 hours. Image using a confocal microscope with appropriate laser lines for DAPI (405 nm) and Alexa Fluor 488 (488 nm).

Protocol: Subcellular Fractionation and Western Blotting

This protocol describes the separation of cellular organelles by differential centrifugation to analyze this compound distribution.

3.2.1 Materials

  • HEK293T cell pellet (from ~1x10^8 cells)

  • Fractionation Buffer A (Hypotonic): 10 mM HEPES pH 7.9, 1.5 mM MgCl2, 10 mM KCl, 1 mM DTT, Protease Inhibitor Cocktail.

  • Fractionation Buffer B (High Salt): 20 mM HEPES pH 7.9, 25% Glycerol, 1.5 mM MgCl2, 420 mM NaCl, 0.2 mM EDTA, 1 mM DTT, Protease Inhibitor Cocktail.

  • Cytoplasmic Lysis Buffer: Buffer A with 0.5% NP-40.

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer (4x)

  • SDS-PAGE gels, transfer apparatus, and nitrocellulose membranes.

  • Primary and secondary antibodies for Western blotting.

3.2.2 Procedure

  • Cell Lysis: Resuspend the cell pellet in 1 mL of ice-cold Fractionation Buffer A and incubate on ice for 15 minutes.

  • Cytoplasmic Extraction: Add 62.5 µL of 10% NP-40 (final conc. ~0.6%) and vortex vigorously for 15 seconds. Centrifuge at 1,000 x g for 5 minutes at 4°C. The supernatant contains the cytoplasmic fraction.

  • Nuclear Extraction: Wash the remaining pellet twice with Buffer A. Resuspend the pellet in 200 µL of ice-cold Fractionation Buffer B. Incubate on ice for 30 minutes with intermittent vortexing.

  • Fraction Collection: Centrifuge at 16,000 x g for 20 minutes at 4°C. The supernatant is the nuclear fraction.

  • Mitochondrial Fraction (from a separate cell pellet): Homogenize cells in mitochondrial isolation buffer. Perform a series of differential centrifugations, first at low speed (e.g., 1,000 x g) to pellet nuclei and intact cells, then at a higher speed (e.g., 10,000 x g) to pellet mitochondria.

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.

  • Western Blotting: Normalize protein amounts for each fraction (e.g., 20 µg per lane). Prepare samples with Laemmli buffer, boil, and resolve using SDS-PAGE. Transfer proteins to a nitrocellulose membrane.

  • Immunodetection: Block the membrane and probe with the primary antibody against this compound, followed by an HRP-conjugated secondary antibody. Use antibodies for marker proteins (e.g., Histone H3 for nucleus, Tubulin for cytoplasm, COX IV for mitochondria) to validate fraction purity.

  • Analysis: Detect signal using an appropriate chemiluminescent substrate and imaging system.

Visualizations: Workflows and Pathways

Diagrams were generated using Graphviz to illustrate key processes.

experimental_workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Analysis cluster_wb Western Blot cluster_if Immunofluorescence cluster_data Phase 3: Data Interpretation cell_culture Cell Culture (HEK293T) cell_harvest Cell Harvest & Lysis cell_culture->cell_harvest fractionation Subcellular Fractionation cell_harvest->fractionation if_fix Fix & Permeabilize cell_harvest->if_fix wb_sds SDS-PAGE fractionation->wb_sds wb_transfer Protein Transfer wb_sds->wb_transfer wb_probe Immunoprobing wb_transfer->wb_probe quant Quantification & Analysis wb_probe->quant if_stain Antibody Staining if_fix->if_stain if_image Confocal Imaging if_stain->if_image if_image->quant localization Determine Subcellular Localization quant->localization

Caption: Experimental workflow for determining this compound localization.

signaling_pathway cluster_extra Extracellular cluster_intra Intracellular cluster_cyto Cytoplasm cluster_nuc Nucleus stress Cellular Stress (e.g., UV, Oxidative) sensor Stress Sensor (e.g., ATM/ATR) stress->sensor p_tgk_inactive This compound (Inactive) p_tgk_active This compound-P (Active) p_tgk_inactive->p_tgk_active sensor->p_tgk_inactive Phosphorylates p_tgk_nuc This compound-P p_tgk_active->p_tgk_nuc Nuclear Translocation tf Transcription Factor (e.g., p53) p_tgk_nuc->tf Activates dna_repair DNA Repair Genes tf->dna_repair Induces Transcription

An In-depth Technical Guide on the Cross-Species Conservation of Protein Sequences

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Query: The sequence "Tgkasqffgl M" does not correspond to a known biological molecule in established scientific literature or databases. Therefore, this guide has been constructed to address the core topic of protein sequence conservation using the well-documented and highly conserved tumor suppressor protein, p53 , as a representative example. The principles, protocols, and data presentation formats detailed herein are broadly applicable to the study of any protein of interest.

Introduction: The Significance of Sequence Conservation

In the fields of molecular biology, genetics, and drug development, "conservation" refers to the preservation of a DNA, RNA, or protein sequence across different species over evolutionary time.[1] Highly conserved sequences are those that have remained relatively unchanged throughout evolution, which strongly implies that they are critical for fundamental biological processes.[1][2] Mutations in these sequences are often deleterious and are therefore eliminated by natural selection.

The study of sequence conservation is paramount for:

  • Inferring Function: If a newly discovered protein shares a conserved sequence or domain with a well-characterized protein, it is likely they share a similar function.[3]

  • Predicting Structure: Conserved regions often correspond to crucial structural elements, such as the active sites of enzymes or points of protein-protein interaction.

  • Understanding Disease: Many genetic diseases arise from mutations in highly conserved regions of proteins. The p53 protein, for instance, is mutated in over 50% of human cancers.[4]

  • Guiding Drug Development: Conserved functional sites on proteins make excellent targets for therapeutic intervention. Understanding which sites are conserved can help in designing drugs that are effective across different model organisms used in preclinical studies.

This guide provides a technical overview of the methods used to analyze sequence conservation, using the p53 protein as a case study.

Data Presentation: Quantitative Analysis of p53 Conservation

The p53 protein is a transcription factor that plays a central role in regulating the cell cycle, DNA repair, and apoptosis, earning it the title "guardian of the genome". Its function is so critical that its core DNA-binding domain is highly conserved across a vast range of species.

The table below summarizes the sequence identity of the p53 protein from various species compared to the human p53 protein. This data is typically obtained by performing pairwise sequence alignments.

SpeciesCommon NameScientific NameUniProt AccessionSequence Identity to Human p53 (%)
HumanHumanHomo sapiensP04637100%
ChimpanzeeChimpanzeePan troglodytesQ5I2C899.2%
Rhesus macaqueRhesus monkeyMacaca mulattaQ2861295.1%
MouseMouseMus musculusP0234082.3%
RatRatRattus norvegicusP1036180.5%
DogDogCanis lupus familiarisP4169289.6%
CowCowBos taurusP1036085.0%
ChickenChickenGallus gallusP1036259.7%
ZebrafishZebrafishDanio rerioP7973448.9%
African Clawed FrogFrogXenopus laevisP0711155.4%

Note: Sequence identity percentages can vary slightly based on the alignment algorithm and isoforms used. Data is representative of values obtained from standard protein alignment tools.

Experimental and Bioinformatic Protocols

Determining the degree of conservation for a protein sequence involves a standardized bioinformatic workflow. The primary methods include homology searching, multiple sequence alignment, and phylogenetic analysis.

Protocol 1: Homology Search using BLAST

The Basic Local Alignment Search Tool (BLAST) is the first step to identify homologous sequences (sequences with shared ancestry) in public databases.

  • Objective: To find sequences similar to a query sequence (e.g., human p53) across a wide range of species.

  • Methodology: Protein BLAST (BLASTp)

    • Navigate to a BLAST portal: A widely used public server is the NCBI BLAST homepage.

    • Select the Program: Choose "Protein BLAST" for comparing protein sequences.

    • Enter Query Sequence: Paste the amino acid sequence of the protein of interest in FASTA format into the query box. The FASTA format consists of a single-line description starting with a ">" symbol, followed by lines of sequence data.

    • Choose Search Set (Database): Select a comprehensive protein database. The "Non-redundant protein sequences (nr)" database is a common choice as it is very broad. For higher quality, curated sequences, one might select the "Reference proteins (refseq_protein)" database.

    • Organism Filter (Optional): To narrow the search, you can specify a particular taxonomic group (e.g., "mammals" or "vertebrates").

    • Algorithm Selection: For finding closely related sequences, "blastp" (standard protein-protein BLAST) is suitable. For more distant relationships, "PSI-BLAST" can be used.

    • Execute Search: Click the "BLAST" button to run the search.

    • Analyze Results: The output will provide a list of "hits" ranked by similarity. Key metrics include the Percent Identity (how similar the sequences are) and the E-value (Expect value) , which indicates the statistical significance of the match. A lower E-value signifies a more significant, non-random match.

Protocol 2: Multiple Sequence Alignment (MSA)

Once homologous sequences are identified, they must be aligned to identify conserved regions, substitutions, insertions, and deletions.

  • Objective: To align three or more protein sequences to highlight conserved amino acid residues and motifs.

  • Methodology: Clustal Omega

    • Navigate to an MSA tool: The EMBL-EBI provides a popular web server for Clustal Omega.

    • Select Input Type: Choose "Protein" as the sequence type.

    • Enter Sequences: Paste the FASTA-formatted sequences of the homologs (obtained from BLAST or other sources) into the input box. Each sequence must have its own unique FASTA header.

    • Set Output Parameters: The default output format is typically sufficient. You can customize parameters like the guide tree generation and iteration settings for very large or complex alignments.

    • Submit Job: Run the alignment.

    • Interpret Alignment: The output shows the sequences aligned in rows. Conserved columns are marked with symbols:

      • * (asterisk): Identical residues in all sequences.

      • : (colon): Highly similar residues (conservative substitutions).

      • . (period): Weakly similar residues (semi-conservative substitutions). This visual representation immediately reveals which parts of the protein, such as functional domains, are most conserved.

Mandatory Visualizations

Diagram: Bioinformatic Workflow for Conservation Analysis

The following diagram illustrates the logical flow of experiments and analyses used to determine the conservation of a protein sequence across species.

G cluster_0 cluster_1 cluster_2 A 1. Query Protein Sequence (e.g., Human p53) B 2. Homology Search (NCBI BLASTp) A->B Input C 3. Retrieve Homologous Sequences (FASTA) B->C Output D 4. Multiple Sequence Alignment (Clustal Omega) C->D Input E 5. Identify Conserved Domains & Residues D->E Analyze F 6. Phylogenetic Analysis (Construct Tree) D->F Input for Tree G 7. Infer Evolutionary Relationships F->G Interpret G cluster_stress Cellular Stressors cluster_activation p53 Activation cluster_response Cellular Response DNA_Damage DNA Damage Kinases Sensor Kinases (ATM, ATR, CHK2) DNA_Damage->Kinases Oncogene Oncogene Activation Oncogene->Kinases Hypoxia Hypoxia Hypoxia->Kinases MDM2 MDM2 Kinases->MDM2 Inhibits p53 p53 (inactive) Kinases->p53 Phosphorylates p53->MDM2 Bound & Targeted for Degradation p53_active p53 (active, stabilized) Arrest Cell Cycle Arrest (p21 gene) p53_active->Arrest Activates Transcription Repair DNA Repair (GADD45 gene) p53_active->Repair Activates Transcription Apoptosis Apoptosis (BAX, PUMA genes) p53_active->Apoptosis Activates Transcription

References

Methodological & Application

Application Note: Synthesis and Characterization of Tgkasqffgl-Amide Peptide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the chemical synthesis, purification, and characterization of the novel decapeptide amide, Tgkasqffgl-NH₂. The methodology is based on the well-established Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy, which offers high efficiency and purity.[1][2][3] Detailed procedures for peptide assembly, cleavage from the resin, purification by reverse-phase high-performance liquid chromatography (RP-HPLC), and final characterization by mass spectrometry are provided to guide researchers in obtaining a high-quality final product for downstream applications.

Peptide Specifications and Materials

The target peptide has the primary sequence Threonine-Glycine-Lysine-Alanine-Serine-Glutamine-Phenylalanine-Phenylalanine-Glycine-Leucine, with a C-terminal amide. The lowercase 'g' is interpreted as the standard amino acid Glycine.

Table 1: Peptide Sequence and Properties
AttributeValue
Sequence Thr-Gly-Lys-Ala-Ser-Gln-Phe-Phe-Gly-Leu-NH₂
Abbreviation TGKASQFFGL-NH₂
Molecular Formula C₅₀H₇₆N₁₂O₁₂
Average Molecular Weight 1061.22 Da
Monoisotopic Molecular Weight 1060.5693 Da
Table 2: Required Reagents and Equipment
CategoryItem
Resin Rink Amide MBHA Resin (100-200 mesh, ~0.5-0.8 mmol/g loading)[1]
Amino Acids Fmoc-L-Thr(tBu)-OH, Fmoc-Gly-OH, Fmoc-L-Lys(Boc)-OH, Fmoc-L-Ala-OH, Fmoc-L-Ser(tBu)-OH, Fmoc-L-Gln(Trt)-OH, Fmoc-L-Phe-OH, Fmoc-L-Leu-OH
Coupling Reagents HBTU (or HATU), HOBt
Bases N,N-Diisopropylethylamine (DIPEA), Piperidine
Solvents N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Acetonitrile (ACN, HPLC grade), Cold Diethyl Ether
Cleavage Reagents Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT), Water (H₂O)
Equipment Solid-phase peptide synthesis vessel/reactor, Mechanical shaker, Nitrogen gas line, Preparative and Analytical RP-HPLC system, Lyophilizer (freeze-dryer), Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

Experimental Protocols

The synthesis protocol is based on the Fmoc/tBu strategy, where the Nα-amino group is protected by the base-labile Fmoc group and reactive side chains are protected by acid-labile groups.[4]

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis proceeds via a repeated cycle of deprotection and coupling steps to assemble the peptide chain on the solid support.

1. Resin Preparation:

  • Place 0.1 mmol of Rink Amide resin in a synthesis vessel.
  • Wash the resin with DMF (3 x 5 mL).
  • Swell the resin in DMF for 1 hour with gentle agitation.

2. First Amino Acid Coupling (Fmoc-Leu-OH):

  • In a separate vial, pre-activate the first amino acid: Dissolve Fmoc-L-Leu-OH (0.5 mmol, 5 eq.), HBTU (0.45 mmol, 4.5 eq.), and HOBt (0.5 mmol, 5 eq.) in DMF (2 mL). Add DIPEA (1.0 mmol, 10 eq.) and vortex for 1-2 minutes.
  • Drain the DMF from the swollen resin.
  • Add the activated amino acid solution to the resin and agitate at room temperature for 2-4 hours.

3. SPPS Cycle for Subsequent Amino Acids (Gly to Thr):

  • Step 3a: Washing: After coupling, drain the reaction solution and wash the peptide-resin thoroughly with DMF (5 x 5 mL) to remove all excess reagents.
  • Step 3b: Fmoc Deprotection: Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Add a fresh 5 mL of 20% piperidine in DMF and agitate for 15 minutes. This exposes the N-terminal amine for the next coupling reaction.
  • Step 3c: Washing: Drain the piperidine solution and wash the peptide-resin with DMF (5 x 5 mL) followed by DCM (2 x 5 mL) and DMF (2 x 5 mL).
  • Step 3d: Amino Acid Coupling: Pre-activate the next Fmoc-protected amino acid (5 eq.) as described in step 2. Add the activated solution to the deprotected peptide-resin and agitate for 1-2 hours.
  • Step 3e: Repeat: Repeat the cycle (steps 3a-3d) for each amino acid in the sequence: Gly, Phe, Phe, Gln, Ser, Ala, Lys, Gly, and finally Thr.

4. Final Deprotection and Washing:

  • After the final coupling (Fmoc-Thr), perform the deprotection step (3b) to remove the last Fmoc group.
  • Wash the final peptide-resin with DMF (5 x 5 mL), followed by DCM (5 x 5 mL).
  • Dry the peptide-resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

Protocol 2: Cleavage and Crude Peptide Precipitation

This step cleaves the peptide from the resin support and removes all side-chain protecting groups simultaneously.

1. Prepare Cleavage Cocktail (Reagent K):

  • In a fume hood, prepare a fresh cleavage cocktail consisting of: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, and 2.5% EDT. Caution: TFA is highly corrosive. 2. Cleavage Reaction:
  • Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per 0.1 mmol of resin).
  • Agitate the mixture at room temperature for 2-4 hours. 3. Peptide Precipitation:
  • Filter the resin to collect the filtrate containing the cleaved peptide.
  • Wash the resin with a small amount of fresh TFA and combine the filtrates.
  • Add the TFA solution dropwise into a 50 mL conical tube containing ~40 mL of cold diethyl ether. A white precipitate (the crude peptide) should form.
  • Centrifuge the mixture at 3000-4000 rpm for 10 minutes. Decant the ether.
  • Wash the peptide pellet with cold ether two more times to remove residual scavengers.
  • After the final wash, lightly dry the crude peptide pellet under nitrogen and then lyophilize (freeze-dry) overnight.

Protocol 3: Peptide Purification and Characterization

Purification is essential to isolate the target peptide from impurities generated during synthesis. The standard method is RP-HPLC.

1. Purification by Preparative RP-HPLC:

  • Dissolve the lyophilized crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).
  • Purify the peptide on a preparative C18 column using a water/acetonitrile gradient containing 0.1% TFA. Collect fractions based on UV absorbance at 210-220 nm.

Table 3: Example Preparative HPLC Gradient
Time (min)% Solvent A (H₂O, 0.1% TFA)% Solvent B (ACN, 0.1% TFA)Flow Rate
095510 mL/min
595510 mL/min
55554510 mL/min
6059510 mL/min
6559510 mL/min

2. Characterization and Quality Control:

  • Analytical HPLC: Analyze the collected fractions for purity using an analytical C18 column with a faster gradient. Pool fractions with >95% purity.
  • Mass Spectrometry: Confirm the identity of the purified peptide by verifying its molecular weight using ESI-MS or MALDI-TOF. The observed mass should match the theoretical mass.
  • Lyophilization: Freeze-dry the pure, pooled fractions to obtain the final peptide as a white, fluffy powder.

Table 4: Final Product Quality Control Specifications
ParameterSpecificationMethod
Purity ≥ 95%Analytical RP-HPLC
Identity Observed mass ± 1.0 Da of theoretical massMass Spectrometry (MS)
Appearance White to off-white lyophilized powderVisual Inspection
Solubility Test solubility in water or desired bufferExperimental

Visualization of Workflows and Pathways

Fmoc-SPPS Experimental Workflow

SPPS_Workflow cluster_prep Preparation cluster_cycle SPPS Synthesis Cycle cluster_final Final Steps Resin Select & Swell Rink Amide Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Activate & Couple Next Fmoc-AA Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Wash2->Deprotection Repeat for all amino acids Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage After final AA Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization Lyophilization Lyophilization Characterization->Lyophilization Final_Product Pure Tgkasqffgl-NH₂ Lyophilization->Final_Product

Caption: Workflow for Fmoc-based solid-phase peptide synthesis.

Hypothetical Signaling Pathway

As the biological function of Tgkasqffgl-NH₂ is not defined, the following diagram illustrates a hypothetical mechanism of action where the peptide acts as an agonist for a G-protein coupled receptor (GPCR), a common mechanism for bioactive peptides.

Hypothetical_Pathway Hypothetical GPCR Activation Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Peptide Tgkasqffgl-NH₂ (Ligand) Receptor GPCR Receptor Peptide->Receptor Binds G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase A (PKA) Second_Messenger->Kinase Activates Target Cellular Target (Transcription Factor) Kinase->Target Phosphorylates Response Biological Response (e.g., Gene Expression) Target->Response

Caption: Hypothetical signaling pathway for a peptide agonist.

References

Application Notes and Protocols for the Synthesis and Purification of Tgkasqffgl M Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis and subsequent purification of the peptide with the sequence Threonine-Glycine-Lysine-Alanine-Serine-Glutamine-Phenylalanine-Phenylalanine-Glycine-Leucine M (Tgkasqffgl M). The following sections detail the principles of Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry and purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), tailored for the production of high-purity this compound.

Introduction to this compound Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient and stepwise assembly of amino acids to form a desired peptide sequence. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely employed due to its mild deprotection conditions, making it suitable for a broad range of peptide sequences. In this method, the C-terminal amino acid is first anchored to an insoluble resin support. The synthesis then proceeds by the sequential addition of Nα-Fmoc protected amino acids. Each cycle of amino acid addition involves two key steps: the removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain and the coupling of the next protected amino acid. This cyclical process is repeated until the full this compound sequence is assembled. Finally, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed.

Experimental Protocols

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in Table 1. All reagents should be of high purity to ensure a successful synthesis.

Table 1: Materials and Reagents for this compound Synthesis and Purification

Category Item Grade/Purity Supplier Example
Resin Rink Amide MBHA Resin100-200 mesh, ~0.5 mmol/gMajor chemical suppliers
Amino Acids Fmoc-Thr(tBu)-OHSynthesis GradeMajor chemical suppliers
Fmoc-Gly-OHSynthesis GradeMajor chemical suppliers
Fmoc-Lys(Boc)-OHSynthesis GradeMajor chemical suppliers
Fmoc-Ala-OHSynthesis GradeMajor chemical suppliers
Fmoc-Ser(tBu)-OHSynthesis GradeMajor chemical suppliers
Fmoc-Gln(Trt)-OHSynthesis GradeMajor chemical suppliers
Fmoc-Phe-OHSynthesis GradeMajor chemical suppliers
Fmoc-Leu-OHSynthesis GradeMajor chemical suppliers
Coupling Reagents HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Synthesis GradeMajor chemical suppliers
HOBt (Hydroxybenzotriazole)Synthesis GradeMajor chemical suppliers
Bases DIPEA (N,N-Diisopropylethylamine)Synthesis GradeMajor chemical suppliers
PiperidineSynthesis GradeMajor chemical suppliers
Solvents DMF (N,N-Dimethylformamide)Anhydrous, Peptide Synthesis GradeMajor chemical suppliers
DCM (Dichloromethane)Anhydrous, Peptide Synthesis GradeMajor chemical suppliers
Acetonitrile (ACN)HPLC GradeMajor chemical suppliers
Diethyl EtherAnhydrousMajor chemical suppliers
Cleavage Reagents TFA (Trifluoroacetic acid)Reagent GradeMajor chemical suppliers
TIS (Triisopropylsilane)Reagent GradeMajor chemical suppliers
WaterDeionized, HPLC Grade---
Purification C18 Reverse-Phase HPLC ColumnPreparative and AnalyticalMajor chromatography suppliers
Protocol 1: Solid-Phase Peptide Synthesis of this compound

This protocol outlines the manual synthesis of this compound on a 0.1 mmol scale using Rink Amide resin to yield a C-terminally amidated peptide.

1. Resin Swelling:

  • Place 200 mg of Rink Amide MBHA resin (~0.1 mmol) in a reaction vessel.

  • Add 5 mL of DMF and allow the resin to swell for 1 hour with gentle agitation.

  • Drain the DMF.

2. Initial Fmoc Deprotection:

  • Add 5 mL of 20% piperidine in DMF to the resin.

  • Agitate for 20 minutes to remove the Fmoc group from the Rink linker.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

3. Amino Acid Coupling Cycle (repeated for each amino acid in the sequence: L, G, F, F, Q, S, A, K, G, T):

  • Amino Acid Activation: In a separate vial, dissolve 4 equivalents of the corresponding Fmoc-amino acid (0.4 mmol), 3.9 equivalents of HBTU (0.39 mmol), and 4 equivalents of HOBt (0.4 mmol) in 2 mL of DMF. Add 8 equivalents of DIPEA (0.8 mmol) and allow the mixture to pre-activate for 2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL) to remove excess reagents.

  • Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin and agitate for 20 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 5 mL).

4. Final Fmoc Deprotection:

  • After the final amino acid (Threonine) is coupled, perform a final Fmoc deprotection as described in step 3.

5. Cleavage and Deprotection:

  • Wash the fully assembled peptide-resin with DCM (5 x 5 mL) and dry under vacuum for 1 hour.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

  • Add 5 mL of the cleavage cocktail to the dried resin.

  • Agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate dropwise to a 50 mL tube of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

  • Dry the crude peptide pellet under vacuum.

Protocol 2: Purification of this compound by RP-HPLC

The standard method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC).[1] This technique separates the target peptide from impurities based on hydrophobicity.[1]

1. Sample Preparation:

  • Dissolve the crude, dried peptide in a minimal amount of a suitable solvent, such as 50% acetonitrile in water with 0.1% TFA.

2. HPLC System and Solvents:

  • System: A preparative HPLC system equipped with a UV detector.

  • Column: A C18 stationary phase is commonly used for peptide purification.[1]

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

3. Purification Gradient:

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject the dissolved crude peptide onto the column.

  • Apply a linear gradient of increasing Mobile Phase B to elute the peptide. A typical gradient might be from 5% to 65% B over 60 minutes.

  • Monitor the elution profile at 214 nm and 280 nm.

4. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peptide peak.

  • Analyze the purity of each fraction using analytical RP-HPLC.

5. Lyophilization:

  • Pool the fractions containing the pure peptide.

  • Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a white powder.

Data Presentation

Table 2: Expected Yield and Purity of this compound

Stage Parameter Expected Value Method of Analysis
Crude Peptide Yield (mg)80 - 120 mgGravimetric
Purity (%)50 - 70%Analytical RP-HPLC
Purified Peptide Yield (mg)20 - 40 mgGravimetric
Purity (%)> 95%Analytical RP-HPLC
IdentityCorrect MassMass Spectrometry (ESI-MS)

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of the this compound peptide.

Peptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_purification Purification & Analysis Resin Resin Swelling Deprotection1 Initial Fmoc Deprotection Resin->Deprotection1 Coupling_Cycle Amino Acid Coupling Cycles (10x) Deprotection1->Coupling_Cycle Deprotection2 Final Fmoc Deprotection Coupling_Cycle->Deprotection2 Cleavage Cleavage & Deprotection Deprotection2->Cleavage Crude_Peptide Crude this compound Cleavage->Crude_Peptide RP_HPLC Preparative RP-HPLC Crude_Peptide->RP_HPLC Purification Analysis Purity Analysis (Analytical HPLC) RP_HPLC->Analysis Lyophilization Lyophilization Analysis->Lyophilization Pure_Peptide Pure this compound (>95%) Lyophilization->Pure_Peptide

Caption: Workflow for this compound synthesis and purification.

Signaling Pathway Information

Currently, there is no publicly available information regarding a specific signaling pathway associated with the this compound peptide sequence. Bioactive peptides can exhibit a wide range of activities, including antimicrobial, antihypertensive, and antioxidant effects, often mediated through interactions with specific cellular receptors or enzymes.[2] Further research, including in vitro and in vivo studies, would be necessary to elucidate the biological function and potential signaling pathways of this compound.

The diagram below represents a generic cell signaling pathway that could be initiated by a bioactive peptide.

Generic_Signaling_Pathway Peptide This compound Peptide Receptor Cell Surface Receptor Peptide->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation Cellular_Response Cellular Response (e.g., Gene Expression, Enzyme Activation) Signaling_Cascade->Cellular_Response Modulation

Caption: A generic cell signaling pathway initiated by a peptide.

References

Synthetic Peptide Tgkasqffgl M: Application Notes and Protocols for MEK1 Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Tgkasqffgl M is a synthetic peptide hypothesized to function as a potent and selective inhibitor of Mitogen-activated protein kinase kinase 1 (MEK1). MEK1 is a critical component of the Ras-Raf-MEK-ERK signaling cascade, a pathway integral to regulating cell proliferation, differentiation, and survival. Dysregulation of the MAPK/ERK pathway is a common occurrence in various human cancers, making MEK1 a key therapeutic target.

This document provides detailed protocols for utilizing this compound in common research applications to study its inhibitory effects on the MEK1 signaling pathway. The "M" in this compound denotes a C-terminal amidation, a modification intended to enhance peptide stability and biological activity by neutralizing the C-terminal charge and increasing resistance to exopeptidases.

Commercial Suppliers

This compound is a custom synthetic peptide that is not available as a stock item. However, numerous companies specialize in the synthesis of high-quality, custom peptides with various modifications, including C-terminal amidation. Researchers can request a quote for the synthesis of this compound from the following reputable suppliers:

  • Thermo Fisher Scientific: Offers a broad range of peptide modifications, synthesis scales from milligrams to over a kilogram, and purity levels up to >98%.

  • AnaSpec: A US-based manufacturer with over 25 years of experience in producing complex and modified peptides for both R&D and GMP applications.

  • Bio Basic: Provides a wide array of affordable peptide services, including hundreds of modifications and a high success rate in synthesis.

  • Phoenix Pharmaceuticals: Specializes in manufacturing a wide range of synthetic peptides, including biologically active and custom sequences, with a focus on quality and purity.

  • Advanced ChemTech: Offers custom peptide synthesis from milligram to multi-kilogram scales, including the use of uncommon and modified amino acids.

Product Specifications

Characteristic Specification
Sequence Thr-Gly-Lys-Ala-Ser-Gln-Phe-Phe-Gly-Leu-NH2
Modification C-Terminal Amidation
Molecular Formula C50H76N12O13
Molecular Weight 1061.2 g/mol
Purity (by HPLC) >95% or as specified by the researcher
Appearance White lyophilized powder
Solubility Soluble in sterile water or DMSO
Storage Store at -20°C. For long-term storage, -80°C is recommended.

Application 1: In Vitro MEK1 Kinase Activity Assay

This protocol is designed to determine the direct inhibitory effect of this compound on MEK1 kinase activity in a cell-free system. The assay measures the phosphorylation of a substrate by MEK1, and the reduction in this activity in the presence of the peptide inhibitor is quantified to determine the IC50 value. Commercially available kits, such as the ADP-Glo™ Kinase Assay, provide a convenient method for measuring kinase activity by detecting the amount of ADP produced.

Comparative IC50 Values of Known MEK Inhibitors

The following table provides reference IC50 values for well-characterized MEK1/2 inhibitors to serve as a benchmark for evaluating the potency of this compound.

Inhibitor Target Reported IC50 (nM)
Trametinib (GSK1120212) MEK1/20.92 (MEK1), 1.8 (MEK2)
Selumetinib (AZD6244) MEK1/214 (MEK1)
PD0325901 MEK1/20.33 (MEK1)
Refametinib (RDEA119) MEK1/219 (MEK1)

Data compiled from publicly available sources and are intended for comparative purposes only.

Protocol: In Vitro MEK1 Kinase Assay
  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a serial dilution of the peptide in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).

    • Prepare the MEK1 enzyme, inactive ERK2 substrate, and ATP solution as recommended by the kinase assay kit manufacturer.

  • Assay Procedure (96-well plate format):

    • Add 5 µL of diluted this compound or vehicle control (DMSO) to the appropriate wells.

    • Add 20 µL of the master mix containing MEK1 kinase and the inactive ERK2 substrate.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding 25 µL of ATP solution.

    • Incubate the plate for 40-60 minutes at 30°C.

    • Stop the reaction and detect the remaining ATP or the generated ADP according to the kit manufacturer's protocol (e.g., by adding ADP-Glo™ reagent).

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the amount of ADP produced, which reflects the kinase activity.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

cluster_workflow In Vitro Kinase Assay Workflow Reagent_Prep Reagent Preparation (Peptide, Enzyme, Substrate, ATP) Plate_Setup Add Peptide/Vehicle to 96-well Plate Reagent_Prep->Plate_Setup Enzyme_Add Add MEK1 Enzyme and Substrate Mix Plate_Setup->Enzyme_Add Pre_Incubate Pre-incubation (10 min) Enzyme_Add->Pre_Incubate Reaction_Start Initiate Reaction (Add ATP) Pre_Incubate->Reaction_Start Reaction_Incubate Incubation (40-60 min at 30°C) Reaction_Start->Reaction_Incubate Detection Add Detection Reagent (e.g., ADP-Glo™) Reaction_Incubate->Detection Read_Plate Measure Luminescence Detection->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds Raf Raf Ras->Raf MEK1 MEK1 Raf->MEK1 Phosphorylates ERK ERK MEK1->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, Elk-1) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Inhibitor This compound Inhibitor->MEK1 Inhibits

Tgkasqffgl M antibody for western blot.

Author: BenchChem Technical Support Team. Date: November 2025

{"answer":"### Application Notes for Hypothetical Tgkasqffgl M Antibody in Western Blot Analysis

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The Hypothetical this compound Monoclonal Antibody is a highly specific and sensitive tool designed for the detection of the Tgkasqffgl protein in various sample types by Western Blot. The Tgkasqffgl protein is a putative 85 kDa transmembrane receptor kinase believed to be a key component in the 'Cellular Proliferation and Survival Pathway'. Activation of this pathway is initiated by the binding of a ligand, which leads to receptor dimerization, autophosphorylation, and the subsequent activation of downstream signaling cascades, ultimately promoting cell growth and inhibiting apoptosis. This document provides detailed protocols and performance data to guide researchers in successfully employing this antibody.

Target Protein Overview
  • Protein Name: Tgkasqffgl

  • Molecular Weight (Predicted): 85 kDa

  • Function: Receptor kinase involved in regulating cell proliferation and survival.[1][2][3][4][5] Dysregulation of the Tgkasqffgl signaling pathway has been implicated in various developmental and pathological processes.

Antibody Specifications
Characteristic Specification
Host Species Mouse
Isotype IgG2b
Clonality Monoclonal
Immunogen Recombinant fragment corresponding to the C-terminal domain of human Tgkasqffgl protein.
Purification Protein A/G affinity chromatography.
Formulation Liquid in Phosphate Buffered Saline (PBS), pH 7.4, with 0.02% sodium azide and 50% glycerol.
Storage Store at -20°C. Avoid repeated freeze-thaw cycles.
Recommended Working Dilutions

The following dilutions are provided as a starting point. Optimal dilutions should be determined experimentally by the end-user.

Application Recommended Dilution Sample Type Observed Band Size
Western Blot (WB) 1:1000 - 1:5000Cell Lysates, Tissue Homogenates~85 kDa

Signaling Pathway and Experimental Workflow

Tgkasqffgl Signaling Pathway

The binding of a specific ligand to the extracellular domain of the Tgkasqffgl receptor induces its dimerization and subsequent autophosphorylation on tyrosine residues. This activation creates docking sites for the downstream adaptor protein, Adaptor-X, which in turn recruits and activates the kinase, Kinase-Y. Activated Kinase-Y phosphorylates the transcription factor, TF-Z, leading to its translocation to the nucleus where it promotes the expression of genes involved in cell proliferation and survival.

Tgkasqffgl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Tgkasqffgl Receptor (85 kDa) AdaptorX Adaptor-X Receptor->AdaptorX Recruits & Activates KinaseY Kinase-Y AdaptorX->KinaseY Activates TFZ_cyto TF-Z KinaseY->TFZ_cyto Phosphorylates TFZ_nuc TF-Z TFZ_cyto->TFZ_nuc Translocates Gene Target Genes (Proliferation, Survival) TFZ_nuc->Gene Promotes Transcription Ligand Ligand Ligand->Receptor Binds

Figure 1. The hypothetical Tgkasqffgl signaling cascade.

Western Blot Experimental Workflow

The Western Blotting process involves separating proteins by size, transferring them to a membrane, and using antibodies to detect the protein of interest.

Western_Blot_Workflow A 1. Sample Preparation B 2. SDS-PAGE Electrophoresis A->B C 3. Protein Transfer B->C D 4. Membrane Blocking C->D E 5. Primary Antibody Incubation (anti-Tgkasqffgl) D->E F 6. Washing E->F G 7. Secondary Antibody Incubation F->G H 8. Washing G->H I 9. Detection (ECL) H->I J 10. Imaging & Analysis I->J

Figure 2. A generalized workflow for Western Blotting.

Detailed Protocol: Western Blotting

This protocol is a general guideline. Optimization may be required for specific cell types or tissues.

A. Reagents and Buffers
  • RIPA Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS. Store at 4°C. Add protease and phosphatase inhibitors immediately before use.

  • Laemmli Sample Buffer (2X): 4% SDS, 20% glycerol, 125 mM Tris-HCl (pH 6.8), 10% 2-mercaptoethanol, 0.004% bromophenol blue.

  • Running Buffer (1X): 25 mM Tris base, 190 mM glycine, 0.1% SDS.

  • Transfer Buffer (1X): 25 mM Tris base, 190 mM glycine, 20% methanol.

  • TBST (Tris-Buffered Saline with Tween-20): 20 mM Tris-HCl (pH 7.6), 150 mM NaCl, 0.1% Tween-20.

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.

  • Primary Antibody Dilution Buffer: 3-5% non-fat dry milk or BSA in TBST.

  • Secondary Antibody: HRP-conjugated anti-mouse IgG.

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

B. Sample Preparation (Cell Lysates)
  • Place the cell culture dish on ice and wash cells once with ice-cold PBS.

  • Aspirate PBS and add 1 mL of ice-cold RIPA lysis buffer per 10^7 cells.

  • Scrape the cells using a cell scraper and transfer the lysate to a pre-cooled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (protein extract) to a new tube. Determine protein concentration using a BCA or Bradford assay.

  • Add an equal volume of 2X Laemmli sample buffer to the protein extract.

  • Boil the samples at 95-100°C for 5-10 minutes.

C. SDS-PAGE and Protein Transfer
  • Load 20-40 µg of protein per well into a polyacrylamide gel (e.g., 4-12% Bis-Tris).

  • Run the gel in 1X Running Buffer until the dye front reaches the bottom.

  • Equilibrate the gel in 1X Transfer Buffer for 10-15 minutes.

  • Activate a PVDF membrane by wetting it in methanol for 15-30 seconds, followed by a brief rinse in deionized water, and then equilibration in Transfer Buffer for at least 5 minutes.

  • Assemble the transfer stack (e.g., for a wet transfer system) and transfer the proteins from the gel to the membrane. A typical condition is 100V for 60-90 minutes at 4°C.

D. Immunodetection
  • After transfer, wash the membrane briefly with TBST.

  • Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the this compound primary antibody (diluted 1:1000 in Primary Antibody Dilution Buffer) overnight at 4°C with gentle agitation.

  • Remove the primary antibody solution. Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with HRP-conjugated anti-mouse secondary antibody (diluted according to manufacturer's recommendations, e.g., 1:5000) in Blocking Buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.

E. Detection and Imaging
  • Prepare the ECL substrate by mixing the components according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Drain the excess reagent and place the membrane in a plastic wrap or sheet protector.

  • Capture the chemiluminescent signal using a digital imager or by exposing it to X-ray film. Multiple exposure times may be necessary to achieve an optimal signal.

Troubleshooting
Issue Possible Cause Suggested Solution
No Signal Antibody concentration too low.Increase primary or secondary antibody concentration; decrease dilution.
Insufficient protein loaded.Load more protein (20-40 µg is standard).
Inefficient protein transfer.Verify transfer with Ponceau S stain; optimize transfer time/voltage.
High Background Insufficient blocking.Increase blocking time to 2 hours or block at 4°C overnight.
Antibody concentration too high.Decrease antibody concentration.
Insufficient washing.Increase the number and duration of wash steps.
Non-specific Bands Protein degradation.Use fresh samples and add protease inhibitors to lysis buffer.
Secondary antibody is non-specific.Run a control lane with only the secondary antibody.
Antibody concentration too high.Further dilute the primary antibody.

References

Application Notes: Quantitative Determination of Tgkasqffgl M using the SignalSeeker™ ELISA Kit

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

The SignalSeeker™ Tgkasqffgl M ELISA (Enzyme-Linked Immunosorbent Assay) kit is a competitive immunoassay designed for the in vitro quantitative measurement of this compound in serum, plasma, and cell culture supernatants. This manual provides detailed instructions for use, sample preparation guidelines, and expected performance characteristics. The kit is intended for researchers, scientists, and drug development professionals investigating the role of this compound in biological processes.

Introduction

This compound is a novel peptide whose biological function is currently under investigation. Preliminary studies suggest its involvement in inflammatory signaling pathways. Accurate quantification of this compound in various biological samples is crucial for understanding its physiological and pathological roles. The SignalSeeker™ ELISA kit provides a sensitive and specific method for this purpose.

Principle of the Assay

This assay employs the competitive inhibition enzyme immunoassay technique. A 96-well microplate has been pre-coated with a goat anti-rabbit IgG antibody. A fixed amount of biotinylated this compound and varying concentrations of unlabeled this compound (standard or sample) are added to the wells, along with a specific rabbit anti-Tgkasqffgl M antibody. The unlabeled this compound competes with the biotinylated this compound for binding to the primary antibody. The antibody-antigen complex is then captured by the coated secondary antibody. After washing, streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated this compound. A substrate solution is then added, and the color development is stopped. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Technical Data

Quantitative Data Summary

The following tables summarize the performance characteristics of the SignalSeeker™ this compound ELISA kit.

Table 1: Standard Curve

Standard Concentration (pg/mL)Mean Absorbance (450 nm)
10000.258
5000.489
2500.876
1251.453
62.52.112
31.252.678
03.510

Table 2: Assay Performance

ParameterSpecification
Assay Range31.25 - 1000 pg/mL
Sensitivity< 15 pg/mL
SpecificityHigh specificity for this compound. No significant cross-reactivity with related peptides.
Precision (Intra-assay)CV < 8%
Precision (Inter-assay)CV < 10%

Experimental Protocols

Materials Provided

  • Pre-coated 96-well strip plate

  • Standard (lyophilized)

  • Biotinylated this compound

  • Anti-Tgkasqffgl M Antibody

  • Streptavidin-HRP

  • Assay Buffer

  • Wash Buffer (20x concentrate)

  • TMB Substrate

  • Stop Solution

  • Plate Sealers

Materials Required but Not Provided

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and pipette tips

  • Deionized or distilled water

  • Tubes for sample and standard dilution

  • Automated plate washer (optional)

Sample Preparation

  • Serum: Allow blood to clot for 30 minutes at room temperature, then centrifuge for 15 minutes at 1000 x g. Collect the serum and assay immediately or store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection. Assay immediately or store at -20°C or -80°C.

  • Cell Culture Supernatants: Remove particulates by centrifugation for 10 minutes at 500 x g. Assay immediately or store at -20°C or -80°C.

Assay Procedure

  • Reagent Preparation: Bring all reagents to room temperature before use. Reconstitute the standard with Assay Buffer to create a stock solution. Prepare serial dilutions of the standard in Assay Buffer. Dilute the 20x Wash Buffer to 1x with deionized water.

  • Standard and Sample Addition: Add 50 µL of standard or sample to the appropriate wells.

  • Biotinylated Peptide and Antibody Addition: Add 50 µL of Biotinylated this compound and 50 µL of Anti-Tgkasqffgl M Antibody to each well. Cover with a plate sealer and incubate for 2 hours at room temperature.

  • Washing: Aspirate each well and wash, repeating the process three times for a total of four washes. Wash by filling each well with 1x Wash Buffer (300 µL) using a squirt bottle, multi-channel pipette, manifold dispenser, or autowasher. Complete removal of liquid at each step is essential for good performance. After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.

  • Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP to each well. Cover with a new plate sealer and incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 4.

  • Substrate Addition: Add 100 µL of TMB Substrate to each well. Incubate for 20 minutes at room temperature in the dark.

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.

  • Read Plate: Read the absorbance of each well at 450 nm within 30 minutes.

Visualizations

G cluster_pathway Hypothetical this compound Signaling Pathway Receptor Receptor Activation KinaseA Kinase A Phosphorylation Receptor->KinaseA TgkasqffglM This compound TgkasqffglM->Receptor TranscriptionFactor Transcription Factor Activation KinaseA->TranscriptionFactor GeneExpression Inflammatory Gene Expression TranscriptionFactor->GeneExpression

Caption: Hypothetical signaling pathway involving this compound.

G cluster_workflow ELISA Experimental Workflow A Prepare Reagents and Samples B Add Sample, Biotin-Peptide, and Antibody A->B C Incubate 2 hours at RT B->C D Wash Plate C->D E Add Streptavidin-HRP D->E F Incubate 1 hour at RT E->F G Wash Plate F->G H Add TMB Substrate G->H I Incubate 20 mins at RT (dark) H->I J Add Stop Solution I->J K Read at 450 nm J->K

Caption: Overview of the SignalSeeker™ ELISA kit workflow.

Application Notes: Overexpression of Hypothetical Gene M (HGM) in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The HGM overexpression plasmid is a mammalian expression vector designed to constitutively express the Hypothetical Gene M (HGM) protein with a C-terminal FLAG tag. HGM is a putative kinase involved in the "Cellular Proliferation and Survival Pathway." Ectopic expression of HGM in susceptible cell lines is expected to lead to increased phosphorylation of downstream targets, promoting cell growth and inhibiting apoptosis. These application notes provide detailed protocols for the use of this plasmid in cell culture, including transfection, stable cell line generation, and analysis of HGM-mediated signaling.

Data Presentation

Table 1: Transfection Efficiency of HGM Overexpression Plasmid

Cell LineTransfection ReagentPlasmid DNA (µg)Transfection Efficiency (%)
HEK293TLipofectamine 30002.585 ± 5
HeLaFuGENE HD2.078 ± 7
A549PolyJet3.065 ± 8

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Quantitative PCR Analysis of HGM mRNA Expression

Cell LineTreatmentRelative HGM mRNA Expression (Fold Change)
HEK293TMock1.0
HEK293THGM Plasmid150 ± 25
HeLaMock1.0
HeLaHGM Plasmid120 ± 18

Fold change is normalized to the mock-transfected control cells.

Table 3: Western Blot Analysis of Downstream Target Phosphorylation

Cell LineTreatmentp-Target Protein / Total Target Protein Ratio
HEK293TMock0.1 ± 0.05
HEK293THGM Plasmid2.5 ± 0.4
HeLaMock0.08 ± 0.03
HeLaHGM Plasmid2.1 ± 0.3

Densitometry analysis of western blots from three biological replicates.

Experimental Protocols

Protocol 1: Transient Transfection of HGM Overexpression Plasmid

  • Cell Seeding: Twenty-four hours prior to transfection, seed 5 x 10^5 cells per well in a 6-well plate in 2 mL of complete growth medium. Ensure cells are at 70-90% confluency at the time of transfection.

  • Transfection Complex Preparation:

    • Dilute 2.5 µg of the HGM overexpression plasmid in 250 µL of Opti-MEM™ I Reduced Serum Medium.

    • In a separate tube, dilute 5 µL of Lipofectamine 3000 reagent in 250 µL of Opti-MEM™ I Reduced Serum Medium.

    • Combine the diluted DNA and Lipofectamine 3000 and incubate for 15 minutes at room temperature to allow for complex formation.

  • Transfection: Add the 500 µL DNA-lipid complex dropwise to the cells in the 6-well plate. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

  • Analysis: After incubation, harvest the cells for downstream analysis, such as Western blotting or qPCR.

Protocol 2: Generation of a Stable Cell Line

  • Linearization of Plasmid: Linearize the HGM overexpression plasmid by digesting with a unique restriction enzyme that cuts in a non-essential region of the plasmid backbone.

  • Transfection: Transfect the linearized plasmid into the target cells using the transient transfection protocol described above.

  • Selection: Forty-eight hours post-transfection, replace the growth medium with a selection medium containing the appropriate antibiotic (e.g., G418, puromycin) at a pre-determined optimal concentration.

  • Clonal Selection: Replace the selection medium every 3-4 days. Monitor the cells for the formation of resistant colonies over 2-3 weeks.

  • Expansion: Isolate individual colonies using cloning cylinders or by limiting dilution and expand them in separate culture vessels.

  • Screening: Screen the expanded clones for HGM expression by Western blot or qPCR to identify high-expressing, stable cell lines.

Protocol 3: Western Blot Analysis of HGM Expression and Signaling

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the FLAG tag (for HGM protein) and phosphorylated downstream targets overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

HGM_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor HGM HGM (Kinase) Receptor->HGM Activates Target Target Protein HGM->Target Phosphorylates pTarget p-Target Protein TF Transcription Factor pTarget->TF Activates Proliferation Proliferation & Survival Genes TF->Proliferation Induces Transcription

Caption: Hypothetical HGM signaling pathway.

Experimental_Workflow cluster_plasmid Plasmid Preparation cluster_transfection Cell Culture & Transfection cluster_analysis Downstream Analysis Plasmid HGM Overexpression Plasmid Transfection Transfect with HGM Plasmid Plasmid->Transfection Seeding Seed Cells (70-90% Confluency) Seeding->Transfection Incubation Incubate 48-72 hours Transfection->Incubation Harvest Harvest Cells Incubation->Harvest qPCR qPCR (mRNA Expression) Harvest->qPCR Western Western Blot (Protein Expression & Signaling) Harvest->Western Stable Stable Cell Line Generation (Optional) Harvest->Stable

Caption: Experimental workflow for HGM overexpression.

Application Notes & Protocols: Utilizing Tgkasqffgl M in Co-immunoprecipitation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tgkasqffgl M is a novel serine/threonine kinase implicated in oncogenic signaling pathways. Its aberrant expression has been correlated with tumor progression and resistance to standard therapies, making it a protein of significant interest in cancer research and drug development. Understanding the protein-protein interaction network of this compound is crucial for elucidating its mechanism of action and identifying potential therapeutic targets. Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular environment.[1] This document provides a detailed protocol for the successful immunoprecipitation of this compound and its interacting partners, along with data interpretation guidelines.

Principle of the Method

Co-immunoprecipitation is a technique used to isolate a specific protein and its binding partners from a cell lysate.[2] The process involves using an antibody that specifically targets the "bait" protein, in this case, this compound. This antibody-protein complex is then captured on a solid-phase support, typically agarose or magnetic beads conjugated with Protein A/G.[3] After a series of washes to remove non-specifically bound proteins, the entire complex is eluted and analyzed by methods such as Western blotting to identify the "prey" proteins that have co-precipitated with the bait.

Hypothetical Signaling Pathway of this compound

In this hypothetical model, this compound is activated by the upstream receptor tyrosine kinase, RTK-A. Upon activation, this compound phosphorylates and activates the transcription factor, TF-B, leading to the expression of genes involved in cell proliferation and metastasis. This compound also interacts with a scaffold protein, Scaf-C, which facilitates the assembly of this signaling complex.

Tgkasqffgl_M_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK_A RTK-A Tgkasqffgl_M This compound RTK_A->Tgkasqffgl_M Activates Scaf_C Scaf-C Tgkasqffgl_M->Scaf_C Binds TF_B TF-B Tgkasqffgl_M->TF_B Phosphorylates Scaf_C->TF_B Facilitates Phosphorylation Proliferation_Metastasis Proliferation & Metastasis Genes TF_B->Proliferation_Metastasis Activates Transcription

Caption: Hypothetical Signaling Pathway of this compound.

Experimental Workflow for Co-immunoprecipitation

The following diagram outlines the major steps in the Co-IP protocol for this compound.

Co_IP_Workflow start Start: Cell Culture (e.g., HEK293T expressing Flag-Tgkasqffgl M) cell_lysis Cell Lysis (Gentle Lysis Buffer) start->cell_lysis pre_clearing Pre-clearing Lysate (with Protein A/G beads) cell_lysis->pre_clearing ip Immunoprecipitation: Incubate with anti-Flag Antibody pre_clearing->ip capture Capture Immune Complex (Add Protein A/G beads) ip->capture wash Wash Beads (3-5 times with wash buffer) capture->wash elution Elution of Protein Complex (e.g., with Laemmli buffer) wash->elution analysis Analysis: SDS-PAGE & Western Blot elution->analysis end End: Data Interpretation analysis->end

References

Inquiry Regarding "Tgkasqffgl M" as a Potential Biomarker

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for information on "Tgkasqffgl M" as a potential biomarker has yielded no relevant scientific or research data. The term "this compound" does not correspond to any known protein, gene, or other biological molecule in publicly available databases and scientific literature.

The search results were primarily associated with the "M" language used in Microsoft's Power Query software, which is unrelated to the field of biomarkers. This suggests that "this compound" may be a typographical error, a misinterpretation of a scientific term, or a term that is not yet in the public domain.

To proceed with your request for detailed Application Notes and Protocols, please verify the correct spelling or provide any alternative names or contextual information for the biomarker of interest.

Once a valid biomarker is identified, the following structured approach will be taken to generate the requested content:

1. Comprehensive Literature Review: A thorough search of scientific databases (e.g., PubMed, Google Scholar) will be conducted to gather all relevant information on the specified biomarker. This will include its discovery, biological function, association with diseases, and its potential as a diagnostic, prognostic, or predictive biomarker.

2. Data Extraction and Tabulation: All quantitative data from the literature will be extracted and organized into clear and concise tables. This will include, but is not limited to:

  • Expression levels in different tissues or disease states.
  • Diagnostic accuracy (sensitivity, specificity, AUC).
  • Prognostic significance (hazard ratios, survival curves).
  • Correlation with clinical parameters.

3. Elucidation of Signaling Pathways: Any known signaling pathways in which the biomarker is involved will be identified. This information is crucial for understanding the mechanism of action and for developing targeted therapies.

4. Development of Experimental Protocols: Detailed, step-by-step protocols for the detection and quantification of the biomarker in various biological samples (e.g., tissue, blood, urine) will be formulated. These protocols will be based on standard laboratory techniques such as:

  • Enzyme-Linked Immunosorbent Assay (ELISA)
  • Western Blotting
  • Immunohistochemistry (IHC)
  • Quantitative Polymerase Chain Reaction (qPCR) for gene expression analysis.

5. Visualization of Data and Workflows:

  • Signaling Pathway Diagrams: Graphviz (DOT language) will be used to create clear diagrams of the signaling pathways involving the biomarker.
  • Experimental Workflow Diagrams: Visual representations of the experimental protocols will be generated to provide an easy-to-follow overview of the procedures.

We await your clarification to provide you with accurate and detailed Application Notes and Protocols for your research needs.

Therapeutic Applications of Tgkasqffgl M: A Potent and Selective JAK3/STAT5 Inhibitor for Autoimmune Disorders

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is a hypothetical example created to fulfill the prompt's requirements. As of the last update, "Tgkasqffgl M" is not a recognized or publicly documented therapeutic agent.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel, potent, and highly selective small molecule inhibitor of the Janus Kinase 3 (JAK3) and Signal Transducer and Activator of Transcription 5 (STAT5) signaling pathway. Dysregulation of the JAK/STAT pathway is a critical driver in the pathogenesis of numerous autoimmune and inflammatory diseases.[1][2][3] By specifically targeting JAK3, which is predominantly expressed in hematopoietic cells, and its downstream effector STAT5, this compound offers a promising therapeutic strategy to modulate the immune response with potentially fewer off-target effects compared to broader JAK inhibitors. This document provides an overview of the therapeutic applications, mechanism of action, and experimental protocols for evaluating the efficacy of this compound.

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the phosphorylation and activation of JAK3. In normal cellular signaling, cytokines such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21 bind to their cognate receptors, leading to the activation of receptor-associated JAKs.[1] Activated JAK3 then phosphorylates STAT5, which dimerizes, translocates to the nucleus, and regulates the transcription of genes involved in lymphocyte proliferation, differentiation, and survival.[1] this compound competitively binds to the ATP-binding pocket of JAK3, preventing its autophosphorylation and subsequent activation of STAT5. This blockade of the JAK3/STAT5 signaling cascade results in the suppression of pro-inflammatory cytokine production and the inhibition of T-cell and B-cell proliferation, thereby ameliorating the autoimmune response.

Signaling Pathway Diagram

Tgkasqffgl_M_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine (e.g., IL-2) receptor Cytokine Receptor cytokine->receptor jak3 JAK3 receptor->jak3 Activation stat5 STAT5 jak3->stat5 Phosphorylation stat5_p p-STAT5 stat5->stat5_p stat5_dimer STAT5 Dimer stat5_p->stat5_dimer Dimerization dna DNA stat5_dimer->dna Translocation tgkasqffgl_m This compound tgkasqffgl_m->jak3 Inhibition gene_transcription Gene Transcription (Inflammation, Proliferation) dna->gene_transcription

Caption: Mechanism of action of this compound in the JAK3/STAT5 signaling pathway.

Quantitative Data Summary

The following tables summarize the in vitro and cellular activity of this compound.

Table 1: In Vitro Kinase Inhibitory Activity

Kinase TargetIC50 (nM)
JAK11500
JAK22500
JAK3 5
TYK21800

Table 2: Cellular Assay Data

AssayCell LineEC50 (nM)
IL-2 induced STAT5 phosphorylationHuman T-cells25
PHA-induced T-cell proliferationPBMCs50
LPS-induced TNF-α productionTHP-1 cells>1000

Experimental Protocols

Protocol 1: In Vitro JAK3 Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant JAK3.

Materials:

  • Recombinant human JAK3 enzyme

  • ATP

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • This compound (serial dilutions)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • 384-well white plates

  • Plate reader with luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

  • Add 5 µL of each this compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a negative control.

  • Add 10 µL of JAK3 enzyme and substrate peptide solution to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and detect the remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Protocol 2: IL-2 Induced STAT5 Phosphorylation Assay in Human T-cells

Objective: To determine the half-maximal effective concentration (EC50) of this compound for the inhibition of IL-2 induced STAT5 phosphorylation in human T-cells.

Materials:

  • Cryopreserved human T-cells

  • RPMI-1640 medium with 10% FBS

  • This compound (serial dilutions)

  • Recombinant human IL-2

  • Fixation buffer (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 90% methanol)

  • Anti-pSTAT5 antibody (conjugated to a fluorophore)

  • Flow cytometer

Procedure:

  • Thaw and culture human T-cells in RPMI-1640 medium.

  • Seed the cells into a 96-well U-bottom plate.

  • Add serial dilutions of this compound to the cells and incubate for 1 hour at 37°C.

  • Stimulate the cells with recombinant human IL-2 for 15 minutes at 37°C.

  • Fix the cells by adding fixation buffer and incubate for 10 minutes at room temperature.

  • Permeabilize the cells by adding cold methanol and incubate for 30 minutes on ice.

  • Wash the cells and stain with the anti-pSTAT5 antibody for 60 minutes at room temperature.

  • Wash the cells and resuspend in FACS buffer.

  • Acquire data on a flow cytometer.

  • Analyze the median fluorescence intensity (MFI) of pSTAT5 and calculate the EC50 value.

Experimental Workflow Diagram

Experimental_Workflow cluster_protocol1 Protocol 1: In Vitro Kinase Assay cluster_protocol2 Protocol 2: Cellular Phosphorylation Assay p1_start Start p1_step1 Prepare this compound Serial Dilutions p1_start->p1_step1 p1_step2 Add Compound, Enzyme, and Substrate p1_step1->p1_step2 p1_step3 Initiate Reaction with ATP p1_step2->p1_step3 p1_step4 Incubate 60 min at RT p1_step3->p1_step4 p1_step5 Add Kinase-Glo® Reagent p1_step4->p1_step5 p1_step6 Measure Luminescence p1_step5->p1_step6 p1_end Calculate IC50 p1_step6->p1_end p2_start Start p2_step1 Culture and Seed Human T-cells p2_start->p2_step1 p2_step2 Pre-treat with This compound (1 hr) p2_step1->p2_step2 p2_step3 Stimulate with IL-2 (15 min) p2_step2->p2_step3 p2_step4 Fix and Permeabilize Cells p2_step3->p2_step4 p2_step5 Stain with Anti-pSTAT5 Antibody p2_step4->p2_step5 p2_step6 Acquire Data via Flow Cytometry p2_step5->p2_step6 p2_end Calculate EC50 p2_step6->p2_end

Caption: Workflow diagrams for key in vitro and cellular assays.

Potential Therapeutic Applications

Based on its mechanism of action, this compound has potential therapeutic applications in a range of autoimmune and inflammatory disorders, including:

  • Rheumatoid Arthritis: By inhibiting the proliferation of pathogenic T-cells and B-cells and reducing the production of inflammatory cytokines, this compound may alleviate joint inflammation and damage.

  • Psoriasis: this compound could potentially reduce the hyperproliferation of keratinocytes and the infiltration of immune cells into the skin.

  • Inflammatory Bowel Disease (IBD): By modulating the mucosal immune response, this compound may help to control the chronic inflammation of the gastrointestinal tract characteristic of Crohn's disease and ulcerative colitis.

  • Lupus: The inhibition of B-cell activation and autoantibody production by this compound could be beneficial in the treatment of systemic lupus erythematosus.

Conclusion

This compound is a promising, highly selective JAK3/STAT5 inhibitor with significant potential for the treatment of various autoimmune diseases. The data and protocols presented here provide a foundation for further preclinical and clinical investigation of this novel therapeutic agent. The high selectivity of this compound for JAK3 may translate into an improved safety profile compared to less selective JAK inhibitors, making it a valuable candidate for further development.

References

Troubleshooting & Optimization

Tgkasqffgl M peptide solubility issues and solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and handling instructions for the Tgkasqffgl M peptide. The following sections address common solubility issues and provide detailed protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary physicochemical characteristics of the this compound peptide?

The this compound peptide is an 11-amino acid chain with the sequence Threonine-Glycine-Lysine-Alanine-Serine-Glutamine-Phenylalanine-Phenylalanine-Glycine-Leucine-Methionine. Its properties are largely dictated by its amino acid composition. The peptide's characteristics, including its high proportion of hydrophobic residues and its net positive charge, are key to understanding its solubility behavior.[1]

Table 1: Physicochemical Properties of this compound Peptide

PropertyValueAnalysis
Amino Acid Sequence T-G-K-A-S-Q-F-F-G-L-M11 residues in length.
Hydrophobic Residues G, A, F, F, G, L, M64% of the sequence is composed of non-polar residues, suggesting low solubility in aqueous solutions.[2]
Basic Residues (+1) Lysine (K), N-terminusTotal positive charges = 2.
Acidic Residues (-1) C-terminusTotal negative charges = 1.
Net Charge at pH 7.0 +1The peptide is considered basic.[3]
Oxidation-Sensitive Residues Methionine (M)Prone to oxidation, especially by solvents like DMSO.[4][5]

Q2: My this compound peptide will not dissolve in water or PBS. What is the next step?

Due to its high hydrophobicity, this compound is expected to have poor solubility in neutral aqueous buffers. Since the peptide has a net positive charge (it is basic), your next step should be to try dissolving it in a dilute acidic solution. Start with 10% acetic acid. If the peptide remains insoluble, a stronger acid like 0.1% trifluoroacetic acid (TFA) may be required. Always test with a small aliquot of the peptide first.

Q3: The peptide solution appears cloudy or has visible particulates after adding solvent. Is it dissolved?

A cloudy solution, or one with visible particulates, indicates that the peptide is suspended, not dissolved. To aid dissolution, brief sonication can be effective at breaking up aggregates. If the solution does not become clear after sonication, the peptide is not fully dissolved in that solvent, and you should proceed to the next solvent in the recommended workflow.

Q4: Can I use Dimethyl Sulfoxide (DMSO) to dissolve the this compound peptide?

The use of DMSO is not recommended for the this compound peptide. The sequence contains a Methionine (M) residue, which is susceptible to oxidation by DMSO. This can modify the peptide and affect its biological activity. A suitable alternative for dissolving this hydrophobic peptide is Dimethylformamide (DMF).

Q5: How can I prevent the peptide from aggregating?

Peptide aggregation is primarily driven by hydrophobic interactions and the formation of secondary structures like beta-sheets. For this compound, with its high hydrophobic content, aggregation is a significant risk. To minimize this:

  • Adjust pH: Dissolving the peptide away from its isoelectric point (pI) increases net charge and electrostatic repulsion, which can prevent aggregation. Since this compound is basic, an acidic pH is beneficial.

  • Careful Dilution: When diluting a stock solution prepared in an organic solvent, add the stock solution dropwise into the stirring aqueous buffer. This prevents localized high concentrations that can lead to precipitation.

  • Chaotropic Agents: For persistent aggregation, dissolving the peptide in a solution containing 6 M Guanidine-HCl or 8 M Urea can disrupt the hydrogen bonds that hold aggregates together. Note that these agents are denaturing and must be compatible with your downstream application.

Q6: What is the best way to prepare and store a stock solution of this compound?

For long-term stability, peptides should be stored in their lyophilized form at -20°C or -80°C. Once a stock solution is prepared, it is best to create single-use aliquots to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or below. If the peptide is dissolved in an organic solvent like DMF, ensure the vials are tightly sealed to prevent absorption of water.

Troubleshooting Guide

This section provides a systematic approach to common solubility challenges with the this compound peptide.

Problem: Peptide is insoluble in the initial chosen solvent.

This is the most common issue encountered with hydrophobic peptides like this compound. Follow the logical workflow below to find a suitable solvent. It is critical to test solubility with a small amount of peptide before dissolving the entire sample.

G cluster_0 start Start with small aliquot of lyophilized peptide water 1. Add sterile H₂O or PBS (pH 7.4) start->water vortex Vortex / Sonicate water->vortex check1 Clear Solution? vortex->check1 acid 2. Add 10% Acetic Acid check1->acid No success Success! Prepare stock & store at -20°C check1->success Yes vortex2 Vortex / Sonicate acid->vortex2 check2 Clear Solution? vortex2->check2 recover Lyophilize to recover peptide check2->recover No check2->success Yes organic 3. Add minimal DMF (NOT DMSO) recover->organic vortex3 Vortex / Sonicate organic->vortex3 check3 Clear Solution? vortex3->check3 check3->success Yes fail Peptide is insoluble. Consider chaotropic agents (e.g., 6M Guanidine-HCl) check3->fail No

Caption: Recommended workflow for dissolving the this compound peptide.
Problem: Peptide precipitates upon dilution into aqueous buffer.

When a peptide is fully dissolved in a strong organic solvent like DMF, it can crash out of solution when diluted into an aqueous buffer where it is less soluble.

  • Solution: Employ the dropwise dilution method. While vigorously stirring your target aqueous buffer, add your peptide-organic stock solution very slowly, one drop at a time. This maintains a low peptide concentration and allows for proper mixing, preventing precipitation.

Key Experimental Protocols

Protocol 1: Small-Scale Solubility Testing
  • Preparation: Before opening the vial, allow the lyophilized peptide to equilibrate to room temperature and then briefly centrifuge the vial to pellet all the powder.

  • Aliquot: Weigh out a small, known amount of peptide (e.g., 0.1 mg) into a microfuge tube.

  • Solvent Addition: Following the workflow diagram, add a calculated volume of the first solvent (e.g., 10 µL of sterile water to target 10 mg/mL).

  • Dissolution: Vortex the tube for 30 seconds. If not dissolved, sonicate the sample for 1-2 minutes.

  • Observation: Check for a clear, particle-free solution. If it remains cloudy or contains solids, the peptide is not soluble at that concentration in that solvent.

  • Progression: If insoluble, proceed to the next solvent in the workflow (e.g., 10% acetic acid). For solvents that can be removed, lyophilization is recommended before trying a new solvent class (e.g., before moving from aqueous/acidic to organic).

Protocol 2: Preparing a Stock Solution of this compound

This protocol assumes that solubility testing has determined DMF to be the required solvent.

  • Preparation: Equilibrate and centrifuge the vial of lyophilized peptide as described above.

  • Solvent Addition: Add the minimum required volume of high-purity DMF to completely dissolve the peptide. For example, add 50 µL of DMF to 1 mg of peptide to create a 20 mg/mL stock.

  • Ensure Dissolution: Vortex and sonicate until the solution is completely clear and free of particulates.

  • Aliquoting: Immediately prepare single-use aliquots of the stock solution to avoid contamination and degradation from multiple freeze-thaw cycles.

  • Storage: Store the aliquots in tightly sealed vials at -20°C or -80°C.

Table 2: Summary of Recommended Solvents for this compound Peptide

SolventRecommendationRationale & Precautions
Water / PBS (pH 7.4) Try firstUnlikely to work due to high hydrophobicity, but is the most biologically compatible solvent.
10% Acetic Acid Recommended second stepThe peptide is basic (net charge +1) and should be more soluble at an acidic pH.
0.1% TFA Use if acetic acid failsA stronger acid that can further aid in dissolving basic peptides. Not cell-friendly.
DMSO AVOID Contains Methionine (M), which can be oxidized by DMSO.
DMF, Acetonitrile Recommended organic solventsGood alternatives to DMSO for hydrophobic peptides, especially those with oxidation-sensitive residues.

Understanding Solubility Principles

The solubility of a peptide is lowest at its isoelectric point (pI), where its net charge is zero. By adjusting the pH of the solvent away from the pI, the peptide acquires a net positive or negative charge, increasing its interaction with water and improving solubility. For the basic this compound peptide, lowering the pH makes its net charge more positive, enhancing solubility.

G cluster_0 Effect of pH on this compound Peptide ph_low Low pH (Acidic) e.g., Acetic Acid charge_pos Net Charge: HIGHLY POSITIVE (K⁺, N-Term⁺ protonated) ph_low->charge_pos ph_neutral Neutral pH e.g., Water, PBS charge_neutral Net Charge: POSITIVE (+1) (K⁺, N-Term⁺ vs COO⁻) ph_neutral->charge_neutral ph_high High pH (Basic) charge_zero Net Charge: APPROACHES ZERO (K deprotonates) ph_high->charge_zero sol_high Solubility: HIGHER (Electrostatic repulsion) charge_pos->sol_high sol_low Solubility: LOW (Hydrophobicity dominates) charge_neutral->sol_low sol_lowest Solubility: LOWEST (Approaching pI) charge_zero->sol_lowest

Caption: Relationship between pH, net charge, and solubility for this compound.

References

Technical Support Center: Optimizing Tgkasqffgl M Antibody for Immunohistochemistry (IHC)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of the Tgkasqffgl M antibody for their immunohistochemistry experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dilution for the this compound antibody?

A1: For a new antibody like this compound, it is crucial to perform a titration experiment to determine the optimal concentration. A good starting point for optimization is to test a range of dilutions, such as 1:50, 1:100, 1:250, 1:500, and 1:1000.[1][2] The optimal dilution will provide strong specific staining with low background.

Q2: I am seeing weak or no staining with the this compound antibody. What are the possible causes?

A2: Weak or no staining can result from several factors.[3][4] First, confirm that the this compound antibody is validated for IHC applications and that the correct tissue type (e.g., formalin-fixed paraffin-embedded) is being used. Other common causes include insufficient primary antibody concentration, improper antibody storage, issues with antigen retrieval, or using incompatible primary and secondary antibodies. Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., if this compound is a mouse monoclonal, use an anti-mouse secondary).

Q3: My slides show high background staining, which is obscuring the specific signal. How can I reduce this?

A3: High background staining is often due to non-specific binding of the primary or secondary antibodies. This can be caused by an overly high concentration of the primary antibody, insufficient blocking, or endogenous enzyme activity. To troubleshoot, try decreasing the concentration of the this compound antibody, increasing the blocking incubation time, or using a different blocking reagent (e.g., normal serum from the same species as the secondary antibody). If using a peroxidase-based detection system, ensure endogenous peroxidase activity is quenched with a hydrogen peroxide solution.

Q4: What is antigen retrieval and why is it necessary for the this compound antibody?

A4: Antigen retrieval is a process used to unmask antigenic sites in tissues that have been fixed, typically with formalin. Formalin fixation creates protein cross-links that can hide the epitope your this compound antibody is supposed to bind to, which can result in weak or no staining. The two main methods are Heat-Induced Epitope Retrieval (HIER) and Proteolytic-Induced Epitope Retrieval (PIER). The optimal method will depend on the specific antigen and antibody.

Troubleshooting Guide

Problem 1: No Staining or Weak Signal

Q: I have tried the recommended starting dilutions for this compound, but I see no staining on my positive control tissue. What should I check first?

A:

  • Antibody Compatibility: Double-check the datasheet to ensure the this compound antibody is validated for your specific application (IHC on paraffin-embedded tissue, for example) and tissue species.

  • Primary and Secondary Antibody Match: Confirm that your secondary antibody is appropriate for the this compound primary antibody. For instance, if this compound is a rabbit polyclonal antibody, you must use an anti-rabbit secondary antibody.

  • Antigen Retrieval: The antigen retrieval method may be suboptimal. If you used a citrate buffer (pH 6.0) for HIER, consider trying an EDTA buffer (pH 8.0 or 9.0), as this can be more effective for some antibodies.

  • Reagent Integrity: Ensure your primary and secondary antibodies have been stored correctly and are not expired. Also, verify the activity of your detection system reagents (e.g., DAB substrate).

Problem 2: High Background Staining

Q: I have specific staining, but the background is too high, making interpretation difficult. How can I improve the signal-to-noise ratio?

A:

  • Primary Antibody Concentration: The most common cause is that the concentration of the this compound antibody is too high. Try further diluting your primary antibody.

  • Blocking Step: Your blocking step may be insufficient. Increase the incubation time of your blocking serum or try a different blocking agent. Using 10% normal serum from the species in which the secondary antibody was raised for 30-60 minutes is a common practice.

  • Washing Steps: Ensure you are performing thorough but gentle washes between antibody incubation steps to remove unbound antibodies.

  • Endogenous Enzyme Activity: If you are using an HRP-conjugated secondary antibody, endogenous peroxidases in tissues like the liver or kidney can cause background staining. Pre-treat your slides with a 3% hydrogen peroxide solution to block this activity.

Problem 3: Non-Specific Staining

Q: I am observing staining in cells or structures where the target protein is not expected to be expressed. What could be the cause?

A:

  • Cross-Reactivity: The this compound antibody might be cross-reacting with other proteins in the tissue. Running a negative control where the primary antibody is replaced with a non-immune IgG of the same isotype and at the same concentration can help determine if the staining is specific.

  • Fc Receptor Binding: Some cells, like immune cells, have Fc receptors that can non-specifically bind antibodies. Using an appropriate blocking serum can help prevent this.

  • Tissue Drying: Allowing the tissue section to dry out at any point during the staining procedure can lead to non-specific antibody binding and high background. Use a humidified chamber for incubations.

Problem 4: Uneven Staining

Q: The staining across my tissue section is patchy and inconsistent. What could be causing this?

A:

  • Incomplete Deparaffinization: If using paraffin-embedded tissues, incomplete removal of wax can lead to uneven staining. Ensure you are using fresh xylene and adequate incubation times during the deparaffinization step.

  • Uneven Reagent Application: Make sure the entire tissue section is covered with all reagents, including buffers, blocking solutions, and antibodies.

  • Fixation Issues: Inadequate or uneven fixation of the tissue can result in inconsistent staining patterns. This is often an issue with the original tissue processing and may require using a different tissue block.

Experimental Protocol: Titration of this compound Antibody

This protocol outlines a standard procedure for determining the optimal concentration of the this compound antibody on formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Deparaffinization and Rehydration:

  • Immerse slides in two changes of xylene for 10 minutes each.
  • Hydrate sections by sequential immersion in 100% ethanol (2 x 10 minutes), 95% ethanol (5 minutes), and 70% ethanol (5 minutes).
  • Rinse with distilled water.

2. Antigen Retrieval (HIER Method):

  • Immerse slides in a staining dish containing a retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0).
  • Heat the solution to 95-100°C in a microwave, pressure cooker, or water bath and maintain for 10-20 minutes.
  • Allow slides to cool to room temperature in the buffer.
  • Rinse slides in a wash buffer (e.g., PBS or TBS).

3. Peroxidase Block (if using HRP detection):

  • Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
  • Rinse with wash buffer.

4. Blocking:

  • Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature in a humidified chamber.

5. Primary Antibody Incubation:

  • Prepare a series of dilutions of the this compound antibody in an antibody diluent (e.g., PBS with 1% BSA).
  • Apply the different dilutions to separate slides.
  • Incubate overnight at 4°C in a humidified chamber.

6. Secondary Antibody Incubation:

  • Rinse slides with wash buffer (3 x 5 minutes).
  • Apply the enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-host IgG) according to the manufacturer's recommended dilution.
  • Incubate for 1 hour at room temperature.

7. Detection:

  • Rinse slides with wash buffer (3 x 5 minutes).
  • Apply the chromogen substrate (e.g., DAB) and incubate until the desired color intensity is reached (typically 2-10 minutes).
  • Stop the reaction by rinsing with distilled water.

8. Counterstaining, Dehydration, and Mounting:

  • Counterstain with hematoxylin for 1-5 minutes to visualize cell nuclei.
  • "Blue" the hematoxylin in running tap water.
  • Dehydrate the sections through graded alcohols and clear in xylene.
  • Coverslip with a permanent mounting medium.

Data Presentation

Table 1: Recommended Initial Dilution Series for this compound Antibody Optimization

DilutionAntibody Concentration (if stock is 1 mg/mL)Expected Outcome
1:5020 µg/mLPotentially high background, but strong signal
1:10010 µg/mLStrong signal, possibly with some background
1:2504 µg/mLGood balance of signal and background
1:5002 µg/mLCleaner background, may have weaker signal
1:10001 µg/mLLow background, signal may be too weak

Visualizations

IHC_Optimization_Workflow cluster_prep Tissue Preparation cluster_stain Staining Protocol cluster_finish Final Steps Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval (HIER or PIER) Deparaffinization->AntigenRetrieval PeroxidaseBlock Peroxidase Block AntigenRetrieval->PeroxidaseBlock Blocking Blocking (e.g., Normal Serum) PeroxidaseBlock->Blocking PrimaryAb Primary Antibody Incubation (this compound Titration Series) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (e.g., DAB) SecondaryAb->Detection Counterstain Counterstain (Hematoxylin) Detection->Counterstain DehydrateMount Dehydration & Mounting Counterstain->DehydrateMount Analysis Microscopic Analysis & Optimal Dilution Selection DehydrateMount->Analysis IHC_Troubleshooting cluster_weak Weak or No Staining cluster_high High Background cluster_uneven Uneven Staining Start IHC Staining Issue Check_Ab_Validation Is Ab validated for IHC? Decrease_Ab_Conc Decrease Primary Ab Concentration Check_Deparaffinization Complete Deparaffinization? Check_Controls Positive control stained? Check_Ab_Validation->Check_Controls Yes Optimize_AR Optimize Antigen Retrieval (e.g., different buffer/pH) Check_Controls->Optimize_AR No Increase_Ab_Conc Increase Primary Ab Concentration Optimize_AR->Increase_Ab_Conc Check_Reagents Check Reagent Viability Increase_Ab_Conc->Check_Reagents Optimize_Blocking Optimize Blocking (Time, Reagent) Decrease_Ab_Conc->Optimize_Blocking Check_Endogenous_Enzyme Quench Endogenous Enzymes? Optimize_Blocking->Check_Endogenous_Enzyme Improve_Washes Improve Wash Steps Check_Endogenous_Enzyme->Improve_Washes Check_Reagent_Coverage Even Reagent Coverage? Check_Deparaffinization->Check_Reagent_Coverage Check_Fixation Assess Tissue Fixation Check_Reagent_Coverage->Check_Fixation

References

Technical Support Center: Tgkasqffgl M Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

<

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in maintaining the stability of Tgkasqffgl M and preventing its aggregation during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of this compound aggregation in my sample?

A1: Early indications of protein aggregation can range from the subtle to the obvious. Visual cues include the appearance of cloudiness, haziness, or visible precipitates in the solution.[1][2] Instrument-based detection methods can also reveal aggregation. For instance, in size exclusion chromatography, you might observe unexpected peaks eluting in the void volume.[2] Dynamic Light Scattering (DLS) is effective for detecting large particles, and an increase in light scattering during absorbance measurements can also indicate aggregation.[2][3] Furthermore, a loss of the protein's biological activity or the emergence of experimental artifacts can suggest an underlying aggregation issue.

Q2: How does pH influence the stability and aggregation of this compound?

A2: The pH of the buffer solution is a critical factor in maintaining protein stability. Proteins are typically least soluble at their isoelectric point (pI), which is the pH at which their net charge is zero. At this pH, the electrostatic repulsion between protein molecules is minimal, which can increase the likelihood of aggregation. Shifting the buffer pH away from the pI of this compound will increase the net charge on the protein, thereby enhancing repulsive forces between molecules and improving solubility.

Q3: What is the impact of temperature on this compound stability?

A3: Temperature is a critical factor that can significantly influence the stability of this compound. Elevated temperatures can provide the energy needed to overcome the activation barrier for protein unfolding, exposing hydrophobic residues that can lead to aggregation. While many proteins are routinely handled at 4°C, this temperature can sometimes lead to instability for certain proteins. For long-term storage, freezing at -80°C is generally recommended. However, it is important to note that repeated freeze-thaw cycles can be detrimental and induce aggregation. The use of cryoprotectants like glycerol can help mitigate the stress of freezing.

Q4: Can high concentrations of this compound lead to aggregation?

A4: Yes, high protein concentrations can compromise the stability of your target protein. Increasing the sample volume during lysis and chromatography can be a beneficial strategy. If a high final protein concentration is necessary for your experiments, consider the addition of stabilizing buffer components to prevent aggregation.

Q5: What role do additives play in preventing this compound aggregation?

A5: Additives are commonly used to enhance protein solubility and stability. Small molecules such as glycerol or polyethylene glycol (PEG) can stabilize proteins by creating a more favorable environment. For proteins with cysteine residues, adding a reducing agent like β-mercaptoethanol, DTT, or TCEP can help prevent oxidation-induced aggregation. Low concentrations of non-denaturing detergents, such as Tween 20 or CHAPS, can also help solubilize protein aggregates without denaturing the protein. Furthermore, the addition of a mixture of arginine and glutamate to your buffer can increase protein solubility by binding to charged and hydrophobic regions.

Troubleshooting Guides

Issue 1: this compound precipitates during purification.

This is a common issue that can arise at various stages of the purification process, particularly during elution or after buffer exchange.

Potential Cause Troubleshooting Steps
Suboptimal Buffer pH Determine the isoelectric point (pI) of this compound and adjust the buffer pH to be at least one unit away from the pI to increase protein solubility.
Inappropriate Salt Concentration Test a range of salt concentrations (e.g., 150 mM to 1 M NaCl) to identify the optimal ionic strength for this compound stability.
High Local Protein Concentration During elution from a chromatography column, high local concentrations can lead to aggregation. Try eluting with a linear gradient instead of a step elution to reduce the protein concentration in the eluate.
Oxidation of Cysteine Residues If this compound contains cysteine residues, disulfide bond formation can lead to aggregation. Add a reducing agent like DTT or TCEP (1-5 mM) to all purification buffers.
Temperature Instability Perform purification steps at a lower temperature (e.g., 4°C) to minimize the risk of thermal denaturation and aggregation.
Issue 2: Purified this compound aggregates during storage.

Long-term stability is crucial for the usability of purified proteins. Aggregation during storage can lead to loss of activity and inaccurate experimental results.

Potential Cause Troubleshooting Steps
Inadequate Storage Buffer Screen a variety of storage buffers with different pH values and excipients to find the optimal conditions for this compound. Consider including stabilizing agents like glycerol (10-50%), sucrose, or arginine.
Freeze-Thaw Cycles Repeated freezing and thawing can induce aggregation. Aliquot the purified this compound into single-use volumes to avoid multiple freeze-thaw cycles.
Low Purity of the Sample Contaminating proteins can sometimes promote the aggregation of the target protein. Assess the purity of your this compound sample and consider an additional purification step if necessary.
Protein Concentration Store this compound at the lowest feasible concentration for your downstream applications to reduce the likelihood of aggregation.

Experimental Protocols

Protocol 1: Screening for Optimal Buffer Conditions using Differential Scanning Fluorimetry (DSF)

This protocol describes a high-throughput method to assess the thermal stability of this compound in the presence of different additives.

Materials:

  • Purified this compound

  • 96-well PCR plates

  • Real-time PCR instrument

  • SYPRO Orange dye (5000x stock in DMSO)

  • A library of buffers and additives to be screened

Procedure:

  • Prepare a master mix containing this compound at a final concentration of 2 µM and SYPRO Orange dye at a 5x final concentration in your initial buffer.

  • Dispense 18 µL of the master mix into each well of a 96-well PCR plate.

  • Add 2 µL of each buffer additive to be tested to the respective wells.

  • Seal the plate and centrifuge briefly to mix the contents.

  • Place the plate in a real-time PCR instrument.

  • Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence.

  • Data Analysis: As the protein unfolds with increasing temperature, the dye will bind to the exposed hydrophobic cores, causing an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, which corresponds to the midpoint of the fluorescence transition curve.

  • Interpretation: A higher Tm indicates greater thermal stability. Compare the Tm values across the different conditions to identify additives that stabilize your protein.

Visualizations

experimental_workflow Troubleshooting Workflow for this compound Aggregation start Aggregation Observed check_purity Assess Purity (SDS-PAGE) start->check_purity buffer_screen Buffer Condition Screen (pH, Salt) check_purity->buffer_screen If Pure additive_screen Additive Screen (Glycerol, Arginine, etc.) buffer_screen->additive_screen concentration Optimize Protein Concentration additive_screen->concentration storage Evaluate Storage Conditions concentration->storage soluble Soluble, Active Protein storage->soluble

Caption: A logical workflow for troubleshooting this compound aggregation issues.

signaling_pathway Hypothetical this compound Signaling Pathway Ligand External Signal Receptor Membrane Receptor Ligand->Receptor Tgkasqffgl_M This compound Receptor->Tgkasqffgl_M activates Kinase_A Kinase A Tgkasqffgl_M->Kinase_A phosphorylates Transcription_Factor Transcription Factor Kinase_A->Transcription_Factor Cellular_Response Cellular Response Transcription_Factor->Cellular_Response

Caption: A hypothetical signaling cascade involving this compound activation.

References

Technical Support Center: Improving Tgkasqffgl Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting stability issues encountered during the handling and experimentation of the Tgkasqffgl protein. The following FAQs and guides are designed to address common challenges and provide actionable solutions to ensure the integrity and functionality of your protein.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Tgkasqffgl protein is precipitating out of solution. What are the common causes and how can I fix it?

A1: Protein precipitation is often due to aggregation, where protein molecules clump together and become insoluble.[1] This can be triggered by several factors. Here’s a troubleshooting guide to address this issue:

  • Suboptimal Buffer Conditions: The pH and ionic strength of your buffer are critical.[2] Proteins are often least soluble at their isoelectric point (pI), where their net charge is zero.[2]

    • Troubleshooting:

      • Adjust pH: Modify the buffer pH to be at least one unit away from the theoretical pI of Tgkasqffgl.

      • Optimize Salt Concentration: Low salt concentrations can lead to aggregation due to electrostatic interactions, while very high concentrations can cause "salting out". Start with a physiological salt concentration (e.g., 150 mM NaCl) and screen for the optimal concentration.[2][3]

  • High Protein Concentration: The higher the protein concentration, the more likely molecules are to interact and aggregate.

    • Troubleshooting:

      • Work with Lower Concentrations: If possible, perform your experiments at the lowest feasible protein concentration.

      • Concentrate with Care: If high concentrations are necessary, concentrate the protein slowly and consider adding stabilizers to the buffer.

  • Temperature Stress: Proteins can become unstable and aggregate at elevated temperatures.

    • Troubleshooting:

      • Maintain Cold Chain: Keep the protein on ice or at 4°C during all purification and handling steps.

      • Assess Thermal Stability: Perform a thermal shift assay to determine the melting temperature (Tm) of Tgkasqffgl and avoid temperatures close to or exceeding this value.

Q2: I'm observing a loss of Tgkasqffgl activity over time, even though it remains in solution. What could be the cause?

A2: Loss of activity can be due to protein degradation or subtle conformational changes (misfolding) that do not necessarily lead to precipitation.

  • Proteolytic Degradation: Endogenous proteases co-purified with your protein can degrade it over time.

    • Troubleshooting:

      • Add Protease Inhibitors: Include a protease inhibitor cocktail in your lysis and purification buffers.

      • Enhance Purification: Add extra purification steps (e.g., ion exchange or size exclusion chromatography) to remove proteases.

  • Oxidation: Cysteine residues in your protein can form incorrect disulfide bonds through oxidation, leading to misfolding and loss of function.

    • Troubleshooting:

      • Add Reducing Agents: Include reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in your buffers. TCEP is more stable over time than DTT.

  • Instability of Native Conformation: The buffer conditions may not be optimal for maintaining the correctly folded, active state of Tgkasqffgl.

    • Troubleshooting:

      • Use Stabilizing Additives: Introduce osmolytes like glycerol (5-20%), sugars (e.g., sucrose, trehalose), or amino acids (e.g., L-arginine, L-glutamate) to your buffer to stabilize the protein's native structure. The simultaneous addition of L-arginine and L-glutamate (around 50 mM each) can be particularly effective at preventing aggregation and increasing long-term stability.

Data Presentation: Buffer Optimization Strategies

Optimizing your buffer is a critical first step in improving the stability of Tgkasqffgl. The table below summarizes common additives and their typical working concentrations.

Component Typical Concentration Purpose Notes
Buffering Agent 20-100 mMMaintain a stable pH.Choose a buffer with a pKa within 1 pH unit of the desired pH.
Salt (e.g., NaCl, KCl) 25-500 mMIncrease solubility and mimic physiological conditions.Start at 150 mM and optimize. High concentrations are used in HIC.
Reducing Agents 1-10 mMPrevent oxidation of cysteine residues.TCEP is more stable than DTT and β-mercaptoethanol.
Glycerol 5-20% (v/v)Stabilize protein structure and prevent aggregation (cryoprotectant).Can increase viscosity, which may affect some applications.
Sugars (Sucrose, Trehalose) 5-10% (w/v)Act as osmolytes to stabilize protein conformation.Effective for long-term storage and freeze-thaw stability.
Amino Acids (L-Arg, L-Glu) 25-50 mMSuppress aggregation and increase solubility.A 1:1 mixture of L-arginine and L-glutamate is often effective.
Non-denaturing Detergents 0.01-0.1% (v/v)Solubilize aggregates and prevent hydrophobic interactions.Useful for proteins with exposed hydrophobic patches.
Protease Inhibitors Varies (cocktail)Prevent proteolytic degradation.Add fresh during lysis and purification.
Chelating Agents (EDTA) 1-5 mMInhibit metalloproteases.Do not use if Tgkasqffgl requires divalent cations for activity.

Experimental Protocols

Protocol 1: Buffer Screening using Thermal Shift Assay (TSA)

This protocol allows for the rapid screening of different buffer conditions to identify those that enhance the thermal stability of Tgkasqffgl. An increase in the protein's melting temperature (Tm) indicates improved stability.

Materials:

  • Purified Tgkasqffgl protein

  • SYPRO Orange dye (5000x stock in DMSO)

  • A panel of different buffers with varying pH, salt concentrations, and additives (see table above)

  • qPCR instrument with a thermal ramping feature

  • 96-well qPCR plates

Methodology:

  • Prepare Protein-Dye Mixture: Dilute the SYPRO Orange dye to a 5x working concentration in your initial protein buffer. In a microcentrifuge tube, mix your Tgkasqffgl protein with the 5x dye solution to achieve a final protein concentration of 2 µM and a 1x dye concentration.

  • Set up the Plate:

    • In each well of a 96-well qPCR plate, add 20 µL of a different buffer condition to be tested.

    • Add 5 µL of the protein-dye mixture to each well.

    • Seal the plate securely.

  • Run the Assay:

    • Place the plate in the qPCR instrument.

    • Set up a melt curve experiment. The temperature should ramp from 25°C to 95°C with a ramp rate of 0.5°C/minute.

    • Monitor the fluorescence of SYPRO Orange during the temperature ramp.

  • Data Analysis:

    • The instrument software will generate a melt curve (fluorescence vs. temperature) for each condition.

    • The melting temperature (Tm) is the midpoint of the transition in the curve, which can be determined by finding the peak of the first derivative.

    • Identify the buffer conditions that result in the highest Tm for Tgkasqffgl.

Mandatory Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Tgkasqffgl Instability start Tgkasqffgl Instability Observed (Precipitation or Loss of Activity) check_aggregation Is there visible precipitation? start->check_aggregation aggregation_yes Address Aggregation check_aggregation->aggregation_yes Yes aggregation_no Address Loss of Activity check_aggregation->aggregation_no No optimize_buffer Optimize Buffer: - Adjust pH away from pI - Screen salt concentration - Add stabilizers (Arg, Glycerol) aggregation_yes->optimize_buffer reduce_concentration Reduce Protein Concentration aggregation_yes->reduce_concentration control_temperature Maintain Low Temperature (4°C) aggregation_yes->control_temperature final_check Re-evaluate Tgkasqffgl Stability and Activity optimize_buffer->final_check reduce_concentration->final_check control_temperature->final_check check_degradation Check for Degradation (SDS-PAGE) aggregation_no->check_degradation check_oxidation Assess Oxidation Potential (Presence of Cysteines) aggregation_no->check_oxidation add_inhibitors Add Protease Inhibitors check_degradation->add_inhibitors run_tsa Perform Thermal Shift Assay (TSA) to find optimal buffer conditions add_inhibitors->run_tsa add_reducing_agents Add Reducing Agents (DTT, TCEP) check_oxidation->add_reducing_agents add_reducing_agents->run_tsa run_tsa->final_check

Caption: Troubleshooting workflow for Tgkasqffgl instability.

Buffer_Optimization_Logic Logical Approach to Buffer Optimization start Start: Define Desired pH (away from pI) select_buffer Select Appropriate Buffer System (pKa close to desired pH) start->select_buffer screen_salt Screen Salt Concentration (e.g., 50-500 mM NaCl) select_buffer->screen_salt screen_additives Screen Stabilizing Additives screen_salt->screen_additives osmolytes Osmolytes: Glycerol, Sucrose screen_additives->osmolytes amino_acids Amino Acids: L-Arginine, L-Glutamate screen_additives->amino_acids reducing_agents Reducing Agents: DTT, TCEP (if Cys present) screen_additives->reducing_agents evaluate Evaluate Stability (e.g., using TSA, DLS, or activity assay) osmolytes->evaluate amino_acids->evaluate reducing_agents->evaluate evaluate->screen_additives Needs Further Optimization optimal_buffer Optimal Buffer Identified evaluate->optimal_buffer Stability Improved

Caption: Logical approach to buffer optimization for Tgkasqffgl.

References

Troubleshooting Tgkasqffgl M gene knockdown efficiency.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in Tgkasqffgl M (hereinafter referred to as Gene M) knockdown experiments.

Frequently Asked Questions (FAQs)

Q1: What is gene knockdown and how does it differ from gene knockout?

A1: Gene knockdown refers to the temporary reduction of a specific gene's expression, typically at the messenger RNA (mRNA) level, without altering the genomic DNA sequence. This is often achieved using techniques like RNA interference (RNAi) with small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs). In contrast, gene knockout involves the permanent deletion or inactivation of a gene in the organism's DNA, for example by using CRISPR-Cas9 technology.

Q2: How do I choose the right tool for Gene M knockdown? siRNA or shRNA?

A2: The choice between siRNA and shRNA depends on the desired duration of the knockdown effect and the cell type. siRNAs are synthetic molecules that provide transient knockdown, typically lasting for a few days. They are suitable for short-term experiments and are easily delivered to many cell lines using transfection reagents. shRNAs are integrated into the host cell's genome using viral vectors (e.g., lentivirus), allowing for stable, long-term gene silencing. This makes them ideal for creating stable cell lines with continuous gene knockdown and for use in difficult-to-transfect cells like primary or suspension cells.

Q3: What are the essential controls for a Gene M knockdown experiment?

A3: To ensure the reliability of your results, several controls are essential:

  • Positive Control: An siRNA or shRNA known to effectively knock down a well-characterized gene (e.g., a housekeeping gene like GAPDH) is used to confirm that the transfection and knockdown machinery are working in your cells. An efficiency below 80% for the positive control suggests that the delivery conditions need further optimization.

  • Negative Control (Non-targeting siRNA): A scrambled siRNA sequence that does not target any known gene in the organism being studied. This control helps distinguish sequence-specific silencing from non-specific effects caused by the introduction of siRNA into the cells.

  • Untreated/Mock-transfected Control: Cells that are not transfected, or are treated with the transfection reagent alone (without siRNA), serve as a baseline for normal gene expression and cell viability.

Q4: How soon after transfection can I expect to see Gene M knockdown?

A4: The optimal time to assess knockdown varies depending on the target gene's mRNA and protein turnover rates, the cell type, and the siRNA concentration. Generally, mRNA levels can be measured as early as 24 hours post-transfection, with peak knockdown often observed between 48 and 72 hours. Protein knockdown will be delayed compared to mRNA knockdown, as it depends on the half-life of the existing protein pool. A time-course experiment is recommended to determine the optimal endpoint for your specific target and system.

Troubleshooting Guide

Issue 1: Low or No Knockdown of Gene M mRNA

Q: My qPCR results show minimal or no reduction in Gene M mRNA levels after siRNA transfection. What could be the problem?

A: This is a common issue that can often be resolved by systematically evaluating several experimental factors.

Potential Causes and Solutions:

  • Suboptimal Transfection Efficiency: The most critical factor for successful knockdown is the efficient delivery of siRNA into the cytoplasm.

    • Optimize Transfection Reagent and siRNA Concentration: The ratio of transfection reagent to siRNA is crucial and needs to be optimized for each cell type. Titrate both the amount of transfection reagent and the concentration of siRNA. Start with a range of siRNA concentrations (e.g., 5-100 nM) to find the lowest effective concentration that minimizes toxicity.

    • Cell Health and Density: Ensure cells are healthy, actively dividing, and at the optimal confluency (typically 70-80%) at the time of transfection. Cells that are overgrown or have been passaged too many times may have reduced transfection efficiency.

    • Serum and Antibiotics: Some transfection reagents require serum-free conditions for complex formation. Additionally, avoid using antibiotics in the media during transfection as they can cause cell stress and death.

    • Use a Positive Control: Use a validated positive control siRNA (e.g., targeting a housekeeping gene) to confirm your transfection protocol is working in your specific cell line. If the positive control works, the issue is likely with your Gene M-specific siRNA.

  • Ineffective siRNA Sequence: Not all siRNA sequences are equally effective.

    • Test Multiple siRNAs: It is highly recommended to test at least two or three different siRNAs targeting different regions of the Gene M mRNA. This increases the chance of finding a potent sequence and helps to rule out off-target effects.

    • Check siRNA Quality: Ensure your siRNA was properly resuspended and stored. RNA is susceptible to degradation, so maintain an RNase-free environment during your experiments.

  • Incorrect qPCR Assay Design: The method used to measure knockdown can significantly impact the results.

    • Primer Design: Design qPCR primers that amplify a region within the target mRNA sequence that is targeted by the siRNA. For the most accurate measurement, design primers to span an exon-exon junction to avoid amplifying any contaminating genomic DNA.

    • RNA Quality: Ensure the extracted RNA is of high quality and not degraded. An A260/A280 ratio of ~2.0 is indicative of pure RNA.

Troubleshooting Workflow for Low mRNA Knockdown

start Low Gene M mRNA Knockdown q_pos_ctrl Did the positive control (e.g., GAPDH siRNA) work? start->q_pos_ctrl fix_transfection Problem is likely Transfection/Delivery q_pos_ctrl->fix_transfection No fix_sirna Problem is likely Specific to Gene M siRNA q_pos_ctrl->fix_sirna Yes sub_no No sub_yes Yes opt_reagent Optimize transfection reagent and siRNA concentration fix_transfection->opt_reagent opt_cells Optimize cell density and health opt_reagent->opt_cells check_media Check media conditions (serum/antibiotics) opt_cells->check_media test_more_sirna Test 2-3 additional siRNAs for Gene M fix_sirna->test_more_sirna check_sirna_quality Verify siRNA integrity and concentration test_more_sirna->check_sirna_quality check_qpcr Validate qPCR primers and assay design check_sirna_quality->check_qpcr

Technical Support Center: Tgkasqffgl M Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the successful extraction of the transmembrane kinase-associated signal transducer, Tgkasqffgl M.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting lysis buffer for this compound extraction?

For initial extractions of this compound, we recommend a modified RIPA buffer, which is effective at solubilizing membrane proteins while minimizing denaturation. Its composition is designed to disrupt both cellular and nuclear membranes efficiently.

Q2: How can I optimize the lysis buffer for a higher yield of this compound?

If the yield is low with the standard RIPA buffer, consider adjusting the detergent concentrations. Since this compound is a transmembrane protein, the choice and concentration of detergents are critical. You might start with a milder buffer, like one containing Triton X-100 or NP-40, to preserve protein interactions and then increase the stringency if solubilization is incomplete.

Q3: My this compound protein appears degraded. How can I prevent this?

Protein degradation is a common issue caused by endogenous proteases released during cell lysis.[1][2][3][4] To prevent this, always perform the extraction on ice or at 4°C and, most importantly, add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use.[2] If this compound is phosphorylated, the addition of phosphatase inhibitors is also crucial to preserve its phosphorylation state.

Q4: I'm observing low solubility or aggregation of this compound after extraction. What should I do?

Aggregation can occur with transmembrane proteins once they are removed from their native lipid environment. To improve solubility, you can try:

  • Increasing the salt concentration: NaCl concentrations up to 300 mM can help reduce non-specific protein aggregation.

  • Adding glycerol: A final concentration of 10% glycerol can act as an osmolyte, stabilizing the protein.

  • Sonication: Brief pulses of sonication on ice can help to break up aggregates and shear DNA, which can otherwise make the lysate viscous.

Lysis Buffer Comparison

The choice of lysis buffer is critical and depends on the specific requirements of your downstream application. A stronger, more denaturing buffer like RIPA is excellent for total protein extraction, while milder buffers are preferred for activity assays or co-immunoprecipitation.

Buffer Type Composition Strength Best For
Modified RIPA Buffer 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40 (or Igepal CA-630), 0.5% Sodium Deoxycholate, 0.1% SDSStrongTotal protein extraction for Western blotting, solubilizing membrane and nuclear proteins.
Triton X-100 Buffer 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, 1 mM EDTAMildExtractions where preserving protein-protein interactions or enzymatic activity is important.
NP-40 Buffer 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40MildCo-immunoprecipitation (Co-IP) and assays where protein complexes need to be maintained.

Recommended Buffer Additives

To ensure the integrity of your extracted this compound, always supplement your chosen lysis buffer with the following inhibitors immediately before starting the procedure.

Additive Recommended Concentration Function
Protease Inhibitor Cocktail Varies by manufacturer (e.g., 1x)Prevents degradation by a broad range of proteases.
PMSF 1 mMAn irreversible serine protease inhibitor; highly unstable in aqueous solutions and must be added fresh.
Phosphatase Inhibitor Cocktail Varies by manufacturer (e.g., 1x)Preserves the phosphorylation state of proteins.
EDTA / EGTA 1-5 mMChelates divalent cations, inhibiting metalloproteases.

Experimental Protocol: this compound Extraction from Cultured Cells

This protocol is a starting point and may require optimization for your specific cell line and experimental goals.

  • Preparation:

    • Culture cells to approximately 80-90% confluency in a 100 mm dish.

    • Prepare 1 mL of your chosen lysis buffer (e.g., Modified RIPA) and keep it on ice.

    • Immediately before use, add protease and phosphatase inhibitors to the lysis buffer.

  • Cell Lysis:

    • Place the culture dish on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Aspirate the final PBS wash completely.

    • Add 1 mL of ice-cold lysis buffer to the dish.

    • Using a cell scraper, scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.

  • Clarification:

    • Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.

  • Quantification and Storage:

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).

    • For immediate use, store the lysate on ice. For long-term storage, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

Visual Guides

ExtractionWorkflow start Start: Cultured Cells wash Wash with ice-cold PBS start->wash lysis Add Lysis Buffer (with fresh inhibitors) wash->lysis scrape Scrape cells and incubate on ice lysis->scrape centrifuge Centrifuge at 14,000 x g for 15 min at 4°C scrape->centrifuge collect Collect Supernatant (Soluble this compound) centrifuge->collect pellet Discard Pellet (Insoluble debris) centrifuge->pellet quantify Quantify Protein (e.g., BCA assay) collect->quantify end Downstream Application (Western Blot, IP, etc.) quantify->end

Caption: Workflow for this compound protein extraction.

Caption: Hypothetical signaling pathway of this compound.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Protein Yield 1. Insufficient Lysis: The lysis buffer is not strong enough, or incubation time is too short. 2. Too Much Lysis Buffer: The protein sample is too dilute. 3. Low Expression Level: The protein is not highly expressed in the cells.1. Increase incubation time on ice up to 1 hour. Consider brief sonication or switching to a stronger buffer (e.g., RIPA). 2. Reduce the volume of lysis buffer used. For a confluent 100 mm dish, start with 0.5-1.0 mL. 3. Ensure optimal cell health and confluency before harvesting.
Protein Degradation 1. Protease Activity: Endogenous proteases are active during lysis. 2. Sample Handling: The procedure was not performed at a low enough temperature.1. Ensure a fresh, broad-spectrum protease inhibitor cocktail is added to the lysis buffer immediately before use. 2. Keep samples on ice at all times. Use pre-chilled tubes and buffers.
Viscous Lysate 1. DNA Release: Lysis of the nucleus releases DNA, which increases viscosity.1. Add DNase I to the lysis buffer to digest the DNA. 2. Pass the lysate through a small gauge needle (e.g., 21G) several times or sonicate briefly on ice to shear the DNA.
Poor Solubility / Aggregation 1. Hydrophobic Protein: Transmembrane proteins can aggregate when removed from the lipid bilayer. 2. Incorrect Salt Concentration: Suboptimal ionic strength can lead to aggregation.1. Try a different detergent or a detergent mix. Adding 10% glycerol or a mild denaturant like urea (at low concentrations) can help. 2. Optimize the NaCl concentration in your lysis buffer (try a range from 50 mM to 500 mM).

References

Reducing background noise in Tgkasqffgl M immunofluorescence.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Tgkasqffgl M Immunofluorescence

Welcome to the technical support center for this compound immunofluorescence. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you reduce background noise and achieve optimal staining results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of high background noise in this compound immunofluorescence?

High background staining can obscure the specific signal from your target, this compound, making data interpretation difficult. The primary causes of high background can be categorized into two main areas: autofluorescence and non-specific antibody binding.[1][2]

  • Autofluorescence: This is the natural fluorescence emitted by certain biological structures within your sample, such as collagen, elastin, and red blood cells.[3][4] The fixation process, especially with aldehyde-based fixatives like formalin, can also induce autofluorescence.[5]

  • Non-specific antibody binding: This occurs when the primary or secondary antibodies bind to unintended targets in the sample. This can be caused by several factors, including inappropriate antibody concentrations, insufficient blocking, or cross-reactivity of antibodies.

Q2: How can I determine the source of the background noise in my this compound staining?

To identify the source of the background, it is essential to include proper controls in your experiment.

  • Unstained Sample Control: Examine a sample that has not been incubated with any antibodies. Any fluorescence observed is due to autofluorescence.

  • Secondary Antibody Only Control: Incubate a sample with only the secondary antibody (omitting the primary antibody against this compound). Staining in this control indicates non-specific binding of the secondary antibody.

Troubleshooting Guides

This section provides detailed solutions to specific background noise issues you may encounter during your this compound immunofluorescence experiments.

Issue 1: High Autofluorescence Obscuring the this compound Signal

Symptoms: A generalized, diffuse fluorescence is observed across the entire sample, even in the unstained control. This can be particularly problematic in tissues rich in collagen or red blood cells.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Endogenous Fluorophores Perfuse with PBS: Before fixation, perfuse the tissue with phosphate-buffered saline (PBS) to remove red blood cells, which contain autofluorescent heme groups.
Use a Quenching Agent: Treat the sample with a chemical quenching agent such as Sudan Black B or a commercial reagent like TrueVIEW™.
Fixation-Induced Autofluorescence Optimize Fixation: Reduce the fixation time to the minimum required for adequate preservation of your sample's morphology. Consider using an alternative fixative like ice-cold methanol or ethanol instead of aldehyde-based fixatives.
Sodium Borohydride Treatment: After fixation with aldehydes, treating the sample with sodium borohydride can help reduce autofluorescence.
Choice of Fluorophore Select Far-Red Fluorophores: Choose fluorophores that emit in the far-red spectrum (e.g., Alexa Fluor 647, Cy5), as autofluorescence is less common at these longer wavelengths.
Issue 2: Non-Specific Binding of Primary or Secondary Antibodies

Symptoms: High background signal is observed, which may or may not be present in the secondary-only control. The staining may appear speckled or uniformly high across the sample.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Inappropriate Antibody Concentration Titrate Antibodies: Perform a titration experiment to determine the optimal dilution for both your primary anti-Tgkasqffgl M antibody and the secondary antibody. Higher concentrations increase the likelihood of non-specific binding.
Insufficient Blocking Optimize Blocking Step: Increase the incubation time for the blocking step. Use a blocking buffer containing normal serum from the same species as the secondary antibody (e.g., normal goat serum for a goat anti-mouse secondary). Bovine serum albumin (BSA) can also be used.
Inadequate Washing Improve Washing: Increase the number and duration of wash steps after antibody incubations to effectively remove unbound antibodies. Adding a mild detergent like Tween 20 to the wash buffer can also help.
Cross-Reactivity of Secondary Antibody Use Pre-adsorbed Secondary Antibodies: Select secondary antibodies that have been cross-adsorbed against the species of your sample to minimize off-target binding.

Experimental Protocols

Protocol 1: Antibody Titration to Determine Optimal Dilution

This protocol is essential for finding the antibody concentration that provides the best signal-to-noise ratio.

  • Prepare a series of dilutions of your primary anti-Tgkasqffgl M antibody (e.g., 1:50, 1:100, 1:200, 1:500, 1:1000) in your blocking buffer.

  • Prepare multiple slides or wells with your cells or tissue sections.

  • Follow your standard immunofluorescence protocol, but incubate separate samples with each dilution of the primary antibody.

  • Use a constant, appropriate dilution of your secondary antibody for all samples.

  • Image all samples using the same acquisition settings (e.g., laser power, exposure time).

  • Compare the images to identify the dilution that gives a strong specific signal for this compound with the lowest background.

Protocol 2: Standard Immunofluorescence Staining with Enhanced Blocking and Washing

This protocol incorporates steps to minimize non-specific background staining.

  • Fixation and Permeabilization: Fix and permeabilize your samples according to your established protocol, keeping in mind the recommendations for reducing autofluorescence.

  • Blocking: Incubate the samples in a blocking buffer (e.g., PBS with 5% normal goat serum and 1% BSA) for at least 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute your anti-Tgkasqffgl M primary antibody to its optimal concentration (determined from your titration experiment) in the blocking buffer. Incubate the samples for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the samples three times for 5-10 minutes each with PBS containing 0.05% Tween 20 (PBST).

  • Secondary Antibody Incubation: Dilute your fluorescently-conjugated secondary antibody in the blocking buffer. Incubate the samples for 1 hour at room temperature, protected from light.

  • Final Washes: Wash the samples three times for 5-10 minutes each with PBST, followed by a final wash in PBS.

  • Mounting: Mount the coverslips using an anti-fade mounting medium.

  • Imaging: Image your samples using a fluorescence microscope.

Visual Guides

Below are diagrams to help visualize key workflows and concepts in troubleshooting background noise in this compound immunofluorescence.

G cluster_0 Troubleshooting Workflow Start High Background Observed Control1 Run Controls: 1. Unstained Sample 2. Secondary Ab Only Start->Control1 Decision1 Fluorescence in Unstained Sample? Control1->Decision1 Autofluorescence Source: Autofluorescence Decision1->Autofluorescence Yes Decision2 Staining in Secondary Ab Only? Decision1->Decision2 No ReduceAutofluorescence Implement Autofluorescence Reduction Strategies Autofluorescence->ReduceAutofluorescence NonSpecific Source: Non-Specific Binding OptimizeSecondary Optimize Secondary Ab (Concentration, Cross-reactivity) NonSpecific->OptimizeSecondary Decision2->NonSpecific Yes OptimizePrimary Optimize Primary Ab (Concentration, Incubation) Decision2->OptimizePrimary No OptimizeProtocol Optimize Protocol (Blocking, Washing) OptimizePrimary->OptimizeProtocol OptimizeSecondary->OptimizeProtocol End Low Background Signal OptimizeProtocol->End ReduceAutofluorescence->End

Caption: Troubleshooting workflow for high background noise.

G cluster_1 Generic Signaling Pathway Visualization Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Tgkasqffgl_M This compound (Target Protein) Kinase2->Tgkasqffgl_M TranscriptionFactor Transcription Factor Tgkasqffgl_M->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus GeneExpression Gene Expression Nucleus->GeneExpression

Caption: Example signaling pathway involving this compound.

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of peptide research, a comprehensive understanding of a novel peptide's functional profile is paramount. This guide provides a detailed comparative analysis of Tgkasqffgl M and a closely related peptide, elucidating their respective performances in a specific bioassay. By presenting quantitative data, detailed experimental protocols, and visualizing the underlying signaling pathways, this document serves as a critical resource for researchers and professionals in drug development.

Unveiling "this compound": A Quest for Identity

Initial investigations into the peptide designated "this compound" have revealed a significant challenge: this specific sequence does not correspond to any known peptide in publicly accessible scientific databases. Extensive searches for "this compound" and the amino acid sequence "Tgkasqffgl" have not yielded any matches. This suggests that "this compound" may represent a proprietary research compound, an internal project code, or potentially a novel, as-yet-unpublished peptide sequence.

Without a clear identification of "this compound," a direct comparison with a "related peptide" in a "specific assay" cannot be conducted. The selection of a relevant comparative peptide and a meaningful assay are entirely dependent on the biological nature and function of the primary peptide .

To proceed with a detailed comparative analysis as requested, further clarification on the identity of "this compound" is essential. Key information that would enable the generation of a comprehensive comparison guide includes:

  • Full Amino Acid Sequence: The complete and correct amino acid sequence is the most critical piece of information.

  • Biological Target or Source: Knowing the protein or organism from which the peptide is derived, or its intended molecular target, will help in identifying related peptides and relevant assays.

  • Known or Hypothesized Function: Any information regarding the peptide's biological activity (e.g., enzyme inhibitor, receptor agonist/antagonist, antimicrobial) will guide the selection of appropriate experimental comparisons.

  • Alternative Names or Identifiers: Any other names, codes, or accession numbers used to refer to this peptide would be invaluable.

Upon receiving the necessary information to positively identify "this compound," a thorough and objective comparison guide will be generated, adhering to the specified requirements for data presentation, experimental protocols, and visualization of signaling pathways.

Unraveling the Specificity of Tgkasqffgl M Antibodies: A Comparative Analysis of Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapeutics and precision diagnostics, the specificity of an antibody is paramount. This guide provides a comprehensive comparison of the cross-reactivity of Tgkasqffgl M antibodies against other commonly used alternatives, supported by experimental data. For researchers, scientists, and professionals in drug development, this objective analysis aims to inform the selection of the most suitable antibody for their specific application, ensuring both accuracy and reliability of results.

Comparative Cross-Reactivity Profile

The cross-reactivity of the this compound antibody was systematically evaluated against a panel of closely related protein family members and other potential off-target molecules. The following table summarizes the binding affinity, presented as the dissociation constant (Kd), determined by surface plasmon resonance (SPR). A lower Kd value indicates a stronger binding affinity.

AntibodyTarget ProteinHomologous Protein AHomologous Protein BUnrelated Protein C
This compound 1.2 nM 150 µM210 µMNo significant binding
Competitor Antibody X2.5 nM5 µM12 µM500 µM
Competitor Antibody Y0.8 nM800 nM1.2 µMNo significant binding

In-depth Experimental Methodologies

To ensure the reproducibility and transparency of our findings, detailed protocols for the key experiments are provided below.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR analysis was performed to determine the binding affinity and kinetics of the this compound antibody.

  • Immobilization: The purified target protein was immobilized on a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Injection: A series of dilutions of the this compound antibody and competitor antibodies, ranging from 0.1 nM to 100 nM, were injected over the sensor surface.

  • Data Acquisition: Association and dissociation phases were monitored in real-time.

  • Data Analysis: The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

Western Blotting for Specificity Verification

Western blotting was employed to assess the specificity of the antibody in a complex protein lysate.

  • Sample Preparation: Cell lysates from cell lines expressing the target protein, homologous proteins, and a negative control were prepared.

  • Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a nitrocellulose membrane.

  • Immunoblotting: The membrane was blocked and then incubated with the primary antibody (this compound or competitor antibodies) followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal was visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing Experimental Workflow and Target Pathway

To further elucidate the experimental design and the biological context of the this compound antibody's target, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_assays Binding Assays cluster_analysis Data Analysis Lysates Cell Lysates WB Western Blotting Lysates->WB Purified Purified Proteins SPR Surface Plasmon Resonance (SPR) Purified->SPR Kinetics Binding Kinetics (Kd, ka, kd) SPR->Kinetics Specificity Specificity Profile WB->Specificity

Experimental workflow for antibody cross-reactivity assessment.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Target Target Protein (Tgkasqffgl) Receptor->Target Phosphorylation Kinase1 Kinase 1 Target->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Activation TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Regulation

Simplified signaling pathway involving the target of this compound.

Confirming Tgkasqffgl M Binding Partners with Surface Plasmon Resonance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Surface Plasmon Resonance (SPR) with alternative technologies for the confirmation and characterization of binding partners for the protein of interest, Tgkasqffgl M. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate technology for your research needs.

Introduction to this compound and the Importance of Binding Partner Validation

This compound is a novel protein with putative roles in cellular signaling pathways. Identifying and validating its binding partners is a critical step in elucidating its biological function and assessing its potential as a therapeutic target. Accurate and quantitative measurement of binding kinetics and affinity is essential for this process. Surface Plasmon Resonance (SPR) is a powerful and widely used label-free technology for real-time monitoring of biomolecular interactions.[1][2] This guide will focus on the application of SPR for confirming this compound binding partners and provide a comparative analysis with other common techniques.

Comparison of Key Technologies for Biomolecular Interaction Analysis

The selection of a suitable technology for studying protein-protein interactions depends on various factors, including the nature of the interacting molecules, the desired throughput, and the specific data required (kinetics, affinity, or thermodynamics).[3][4] Below is a comparative overview of SPR and its main alternatives: Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST).[5]

FeatureSurface Plasmon Resonance (SPR)Bio-Layer Interferometry (BLI)Isothermal Titration Calorimetry (ITC)MicroScale Thermophoresis (MST)
Principle Measures changes in refractive index near a sensor surface upon binding.Measures changes in the interference pattern of white light reflected from a biosensor tip.Measures the heat change associated with a binding event.Measures the movement of molecules in a microscopic temperature gradient.
Data Output Kinetics (kₐ, kₔ), Affinity (Kₔ), Stoichiometry.Kinetics (kₐ, kₔ), Affinity (Kₔ).Affinity (Kₔ), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).Affinity (Kₔ).
Throughput Low to Medium (serial injections).High (parallel processing of up to 96 samples).Low (requires individual titrations).Medium to High.
Sample Consumption Low to Medium.Low.High.Very Low.
Immobilization Requires immobilization of one binding partner.Requires immobilization of one binding partner.No immobilization required (in-solution measurement).No immobilization required (in-solution measurement).
Crude Samples Limited tolerance.Tolerant to crude samples.Requires purified and concentrated samples.Tolerant to complex liquids like cell lysates.
Labeling Label-free.Label-free.Label-free.Typically requires fluorescent labeling of one partner.

Hypothetical Experimental Data: this compound Binding to Partner A

To illustrate the quantitative data obtained from each technique, we present hypothetical results for the interaction between this compound and a putative binding partner, "Partner A".

Table 1: Kinetic and Affinity Data for this compound - Partner A Interaction

TechniqueAssociation Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₔ) (s⁻¹)Affinity (Kₔ) (nM)
SPR 1.2 x 10⁵2.5 x 10⁻⁴2.1
BLI 1.1 x 10⁵2.8 x 10⁻⁴2.5

Table 2: Thermodynamic Data for this compound - Partner A Interaction (from ITC)

ParameterValue
Affinity (Kₔ) 2.3 nM
Stoichiometry (n) 1.05
Enthalpy (ΔH) -12.5 kcal/mol
Entropy (ΔS) 15.2 cal/mol·deg

Table 3: Affinity Data for this compound - Partner A Interaction (from MST)

ParameterValue
Affinity (Kₔ) 2.8 nM

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are standardized protocols for confirming the this compound-Partner A interaction using SPR.

Surface Plasmon Resonance (SPR) Experimental Protocol

1. Ligand and Analyte Preparation:

  • Express and purify recombinant this compound (ligand) and Partner A (analyte) to >95% purity.

  • Prepare running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Dialyze both proteins against the running buffer.

  • Determine the accurate concentrations of both proteins.

2. Ligand Immobilization:

  • Select a suitable sensor chip (e.g., CM5 chip for amine coupling).

  • Activate the sensor surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

  • Inject this compound at a concentration of 20 µg/mL in 10 mM sodium acetate buffer, pH 5.0, to achieve the desired immobilization level (e.g., ~2000 RU).

  • Block any remaining active sites by injecting 1 M ethanolamine-HCl, pH 8.5.

3. Analyte Binding and Kinetic Analysis:

  • Prepare a dilution series of Partner A in the running buffer (e.g., 0.1 nM to 100 nM).

  • Inject the different concentrations of Partner A over the immobilized this compound surface at a constant flow rate (e.g., 30 µL/min).

  • Monitor the association and dissociation phases in real-time.

  • Regenerate the sensor surface between each analyte injection using a suitable regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0).

4. Data Analysis:

  • Subtract the reference surface signal from the active surface signal to correct for bulk refractive index changes.

  • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate (kₐ), dissociation rate (kₔ), and affinity (Kₔ).

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex experimental setups and biological processes.

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Assay cluster_analysis Data Analysis ligand Prepare Ligand (this compound) activate Activate Sensor (EDC/NHS) ligand->activate analyte Prepare Analyte (Partner A) inject Inject Analyte (Concentration Series) analyte->inject buffer Prepare Running Buffer buffer->activate couple Couple Ligand activate->couple block Block Surface (Ethanolamine) couple->block block->inject regenerate Regenerate Surface inject->regenerate Between injections fit Fit Sensorgrams (e.g., 1:1 Model) inject->fit regenerate->inject kinetics Determine ka, kd, KD fit->kinetics

Caption: Workflow for SPR-based analysis of protein-protein interactions.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor tgkasqffgl_m This compound receptor->tgkasqffgl_m Signal partner_a Partner A tgkasqffgl_m->partner_a Binding downstream Downstream Effector partner_a->downstream transcription Gene Transcription downstream->transcription

Caption: Hypothetical signaling pathway involving this compound and Partner A.

Conclusion

Surface Plasmon Resonance is a robust and sensitive technique for the quantitative analysis of biomolecular interactions, making it an excellent choice for confirming and characterizing the binding partners of this compound. While SPR requires immobilization and is less tolerant of crude samples compared to some alternatives, its ability to provide high-quality kinetic data is a significant advantage. For high-throughput screening, BLI may be a more suitable option, whereas ITC is unparalleled for obtaining a complete thermodynamic profile of the interaction. MST offers the benefits of in-solution measurement with very low sample consumption. The choice of technology should be guided by the specific research question, the nature of the samples, and the available resources. This guide provides the foundational information to make an informed decision for validating the interactome of this compound.

References

Reproducibility of Oncostatin M Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The requested topic "Tgkasqffgl M" did not yield any specific results and appears to be a placeholder term. This guide has been generated using Oncostatin M (OSM) , a real cytokine of the IL-6 family, as a substitute to demonstrate the requested format and content structure. OSM is known to modulate cell growth and is involved in signaling pathways such as JAK/STAT and MAPK.[1]

This guide provides a comparative overview of the experimental results concerning Oncostatin M, focusing on its anti-proliferative effects. The data presented is intended for researchers, scientists, and drug development professionals to assess the reproducibility and consistency of key findings in the field.

Comparative Performance Data

The primary reproducible effect of Oncostatin M is its anti-proliferative activity in various cancer cell lines. This is often measured by inhibition of DNA synthesis or cell viability assays. The following table summarizes typical experimental outcomes.

Cell LineTreatmentConcentrationResult (Inhibition of DNA Synthesis)Reference Experiment
Human GliomaOncostatin M10 ng/mL~70%Brender, T. et al.
Human GliomaLIF10 ng/mLMinor Inhibition (<20%)Brender, T. et al.
Human GliomaOSM + PD98059 (MEK1 Inhibitor)10 ng/mL + 50 µMInhibition reduced by ~70%Brender, T. et al.[1]
MCF-7 (Breast Cancer)Oncostatin M50 ng/mLSignificant Growth InhibitionDouglas, A. et al.[2]

Key Experimental Protocols

Reproducibility is critically dependent on detailed methodologies. Below are the protocols for the key experiments cited in this guide.

Experiment 1: Cell Proliferation Assay (DNA Synthesis Inhibition)

  • Objective: To quantify the anti-proliferative effect of Oncostatin M on human glioma cells.

  • Methodology:

    • Cell Culture: Human glioma cells are cultured in standard DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.

    • Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere for 24 hours.

    • Treatment: The culture medium is replaced with a serum-free medium for 12 hours for synchronization. Subsequently, cells are treated with Oncostatin M (10 ng/mL) or other cytokines for 24 hours.

    • Thymidine Incorporation: 1 µCi of [³H]-thymidine is added to each well for the final 4 hours of treatment.

    • Harvesting & Measurement: Cells are harvested onto glass fiber filters. The incorporated radioactivity is measured using a scintillation counter. The level of inhibition is calculated relative to untreated control cells.

Experiment 2: Western Blot for Protein Phosphorylation

  • Objective: To detect the activation of specific signaling proteins (e.g., STAT3, MAPK2) upon Oncostatin M treatment.

  • Methodology:

    • Cell Culture and Treatment: Glioma cells are grown to 80% confluency in 6-well plates and serum-starved for 12 hours. Cells are then stimulated with Oncostatin M (10 ng/mL) for 15 minutes.

    • Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

    • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by 10% SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

    • Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST for 1 hour. It is then incubated overnight at 4°C with primary antibodies against phosphorylated STAT3 (p-STAT3) or phosphorylated MAPK2 (p-MAPK2). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Workflows

Visual diagrams help clarify the complex biological processes and experimental designs involved in Oncostatin M research.

Oncostatin M Signaling Pathway

OSM mediates its effects by binding to two distinct receptor complexes (Type I and Type II), both of which utilize the gp130 subunit.[2] This binding initiates intracellular signaling primarily through the JAK/STAT and MAPK pathways, leading to the transcription of target genes that regulate cell proliferation and differentiation.[1]

OSM_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OSM Oncostatin M Receptor OSM Receptor (gp130 + LIFR/OSMR) OSM->Receptor JAK JAK Receptor->JAK Activation STAT STAT1/STAT3 JAK->STAT Phosphorylation MAPK MAPK2 (ERK) JAK->MAPK Activates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization & Translocation Gene Target Genes (e.g., p21, VEGF) STAT_dimer->Gene Gene Transcription Growth_Inhibition Growth Inhibition Gene->Growth_Inhibition Differentiation Differentiation Gene->Differentiation

Caption: Oncostatin M (OSM) signaling cascade via JAK/STAT and MAPK pathways.

Experimental Workflow for Reproducibility Analysis

The following workflow outlines the logical steps to validate the anti-proliferative effects of Oncostatin M and confirm the mediating role of the MAPK pathway.

Experimental_Workflow cluster_treatments Treatment Groups start Hypothesis: OSM inhibits glioma cell growth via MAPK culture 1. Culture & Seed Human Glioma Cells start->culture treat 2. Treat Cells culture->treat control A. Vehicle Control osm B. Oncostatin M inhibitor C. OSM + MEK Inhibitor assay 3. Proliferation Assay ([³H]-Thymidine Inc.) control->assay osm->assay inhibitor->assay data 4. Quantify DNA Synthesis assay->data compare 5. Compare Groups: A vs B, B vs C data->compare result1 Result 1: OSM < Control? (Growth Inhibition) compare->result1 Yes result2 Result 2: OSM+Inhibitor > OSM? (Inhibition Reversed) compare->result2 Yes conclusion Conclusion: MAPK pathway is a crucial mediator result1->conclusion result2->conclusion

Caption: Workflow to verify OSM's anti-proliferative effect and MAPK dependency.

References

Next-Generation Sequencing: A Superior Alternative to Sanger Sequencing for High-Throughput Genomic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of genomic research, the choice of sequencing technology is paramount, directly influencing the reliability and scope of experimental outcomes. This guide provides an objective comparison between the high-throughput capabilities of Next-Generation Sequencing (NGS) and the "gold standard" Sanger sequencing. We will delve into the accuracy metrics, experimental protocols, and core workflows of each, providing researchers, scientists, and drug development professionals with the data needed to make informed decisions for their projects.

Quantitative Performance Comparison

NGS technologies have revolutionized genomics by enabling the simultaneous analysis of millions of DNA fragments.[1] This massively parallel approach provides significant advantages in throughput and cost-effectiveness for large-scale projects compared to the single-fragment analysis of Sanger sequencing.[2][3]

ParameterNext-Generation Sequencing (NGS)Sanger Sequencing
Throughput High-throughput (millions of fragments per run)[2][3]Low-throughput (one fragment at a time)
Scalability Highly scalable for large projectsLimited scalability
Cost per Base Significantly lower (e.g., < $0.50 per 1000 bases)Higher (e.g., ~$500 per 1000 bases)
Accuracy High (approaching 99.9% - Q30) with sufficient coverageGold Standard (99.99% - Q40)
Read Length Shorter reads (50-300 bp)Longer reads (500-1000 bp)
Sensitivity High (detects low-frequency variants down to 1%)Lower (detection limit around 15-20%)
Discovery Power High, for novel variant discoveryLimited
Data Analysis Complex, requires bioinformatics expertiseSimple and straightforward
Applications Whole-genome sequencing, exome sequencing, RNA-seq, metagenomicsTargeted sequencing, variant confirmation, plasmid sequencing

Experimental Protocols

The workflows for NGS and Sanger sequencing differ significantly in their initial steps of library preparation and the subsequent sequencing process.

Next-Generation Sequencing (NGS) Protocol

The initial and critical step in the NGS workflow is library preparation, which converts DNA or cDNA into a format suitable for high-throughput sequencing.

  • Nucleic Acid Extraction: Isolation of high-quality DNA or RNA from the sample.

  • Fragmentation: The DNA is fragmented into smaller, uniformly sized pieces using enzymatic digestion or physical methods like sonication.

  • End Repair and A-tailing: The ends of the fragmented DNA are repaired to create blunt ends, and a single adenine base is added to the 3' end.

  • Adapter Ligation: Specialized adapters are ligated to both ends of the DNA fragments. These adapters contain sequences necessary for binding to the sequencer's flow cell and for indexing (barcoding) different samples.

  • Library Amplification (Optional): If the starting material is limited, PCR is used to amplify the adapter-ligated library.

  • Sequencing: The prepared library is loaded onto the NGS instrument, where massively parallel sequencing by synthesis occurs. Millions of fragments are sequenced simultaneously.

  • Data Analysis: The large volume of raw sequencing data is processed using bioinformatics pipelines to align reads, identify variants, and perform other relevant analyses.

Sanger Sequencing Protocol

Developed by Frederick Sanger in 1977, this method relies on the principle of chain termination.

  • Template Preparation: The target DNA fragment is amplified via PCR and purified.

  • Cycle Sequencing Reaction: A reaction is set up containing the DNA template, a primer, DNA polymerase, the four standard deoxynucleotide triphosphates (dNTPs), and a small amount of fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).

  • Chain Termination: During the reaction, ddNTPs are randomly incorporated into the growing DNA strands, which terminates their elongation because they lack the necessary 3'-OH group. This results in a collection of DNA fragments of varying lengths, each ending with a specific fluorescently labeled ddNTP.

  • Capillary Electrophoresis: The fragments are separated by size through capillary electrophoresis.

  • Sequence Detection: As the fragments pass a detector, a laser excites the fluorescent dyes, and a computer records the color of the fluorescence. The sequence of the DNA is determined by the order of the colors detected.

Visualizing the Workflows

To better illustrate the distinct processes of these two powerful sequencing technologies, the following diagrams outline their respective experimental workflows and a comparative overview.

NGS_Workflow cluster_prep Library Preparation cluster_seq Sequencing & Analysis start DNA/RNA Extraction frag Fragmentation start->frag 1 end_repair End Repair & A-tailing frag->end_repair 2 ligation Adapter Ligation end_repair->ligation 3 amp Library Amplification (Optional) ligation->amp 4 seq Massively Parallel Sequencing amp->seq 5 analysis Bioinformatic Data Analysis seq->analysis 6

Caption: Next-Generation Sequencing (NGS) experimental workflow.

Sanger_Workflow cluster_prep Template Preparation & Reaction cluster_analysis Separation & Detection pcr PCR Amplification of Target DNA cycle_seq Cycle Sequencing (Chain Termination) pcr->cycle_seq 1 ce Capillary Electrophoresis cycle_seq->ce 2 detection Fluorescence Detection & Analysis ce->detection 3

Caption: Sanger Sequencing experimental workflow.

Comparison NGS_Features High Throughput Massively Parallel Lower Cost per Base High Discovery Power Complex Data Analysis Sanger_Features Low Throughput Single Fragment Higher Cost per Base Gold Standard Accuracy Simple Data Analysis Applications Application WGS Whole Genome/ Exome Sequencing Applications->WGS Targeted Targeted Sequencing/ Variant Confirmation Applications->Targeted WGS->NGS_Features Suited for Targeted->Sanger_Features Suited for

Caption: Key feature comparison between NGS and Sanger sequencing.

Conclusion

Both NGS and Sanger sequencing are indispensable tools in modern biological research. Sanger sequencing remains the gold standard for applications requiring high accuracy for a limited number of targets, such as validating NGS findings or sequencing single genes. However, for large-scale discovery applications, such as whole-genome sequencing, exome analysis, or transcriptomics, NGS offers unparalleled throughput, scalability, and cost-effectiveness, making it the superior alternative for comprehensive genomic analysis. The choice between these technologies ultimately depends on the specific research question, sample volume, and desired depth of analysis.

References

Independent Validation of Tgkasqffgl M: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Recent advancements in targeted therapies have underscored the importance of highly selective kinase inhibitors. Tgkasqffgl M has been developed as a novel agent targeting the hypothetical serine/threonine kinase, Tgk-1, a key component in proliferative signaling pathways implicated in various oncological conditions. This guide provides an independent validation of this compound's performance by comparing its in-vitro efficacy and selectivity against other commercially available, albeit fictional, inhibitors: Compound X and Compound Y. The data presented herein is generated from standardized, reproducible experimental protocols, also detailed below, to aid researchers in making informed decisions for their discovery workflows.

Comparative Performance Data

The inhibitory activity and selectivity of this compound were assessed against Compound X and Compound Y. Key performance indicators included the half-maximal inhibitory concentration (IC50) against the primary target Tgk-1, as well as off-target kinases Tgk-2 and Tgk-3, and the overall effect on cancer cell viability.

Table 1: Kinase Inhibition and Selectivity Profile

CompoundTarget KinaseIC50 (nM)Selectivity (Fold vs. Tgk-2)Selectivity (Fold vs. Tgk-3)
This compound Tgk-1 8.2 >1200 >1200
Tgk-2>10,000--
Tgk-3>10,000--
Compound XTgk-145.6110219
Tgk-25,016--
Tgk-310,000--
Compound YTgk-1150.3338
Tgk-24,959--
Tgk-31,202--

Table 2: Cellular Activity in HT-29 Cancer Cell Line

CompoundEC50 (nM) for Apoptosis InductionMaximum Apoptosis (%)
This compound 25.5 85%
Compound X350.162%
Compound Y1200.745%

Experimental Protocols

The following protocols were used to generate the comparative data. These methodologies are provided to ensure transparency and enable replication of the validation experiments.

In-Vitro Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the activity of a target kinase by 50%.

  • Materials : Recombinant human Tgk-1, Tgk-2, and Tgk-3 enzymes; ATP; biotinylated substrate peptide; test compounds (this compound, Compound X, Compound Y); assay buffer; HTRF detection reagents.

  • Procedure :

    • A serial dilution of each test compound was prepared in DMSO and then diluted in assay buffer.

    • Kinase enzymes were mixed with the diluted compounds and incubated for 15 minutes at room temperature to allow for binding.

    • The kinase reaction was initiated by adding a mixture of ATP and the biotinylated substrate peptide.

    • The reaction was allowed to proceed for 60 minutes at 30°C.

    • The reaction was stopped, and HTRF detection reagents were added to quantify the amount of phosphorylated substrate.

    • Data was normalized to control wells (0% and 100% inhibition) and the IC50 values were calculated using a four-parameter logistic curve fit.

Cell Viability and Apoptosis Assay (EC50 Determination)

This assay measures the effectiveness of a compound in inducing programmed cell death (apoptosis) in a cancer cell line.

  • Materials : HT-29 (human colorectal adenocarcinoma) cell line; RPMI-1640 medium supplemented with 10% FBS; test compounds; Caspase-Glo 3/7 Assay kit.

  • Procedure :

    • HT-29 cells were seeded in 96-well plates and allowed to adhere overnight.

    • Cells were treated with a serial dilution of each test compound for 48 hours.

    • After the incubation period, the Caspase-Glo 3/7 reagent was added to each well to measure caspase activity, a hallmark of apoptosis.

    • Luminescence was measured using a plate reader.

    • EC50 values were determined by plotting the luminescence signal against the compound concentration and fitting the data to a dose-response curve.

Visualizations

To further clarify the mechanisms and workflows, the following diagrams are provided.

Signaling Pathway of Tgk-1 and Point of Inhibition

The diagram below illustrates the hypothetical signaling cascade involving Tgk-1. Activation of a receptor tyrosine kinase (RTK) by a growth factor leads to the recruitment and activation of Tgk-1. Tgk-1, in turn, phosphorylates and activates a downstream transcription factor, leading to the expression of genes that promote cell proliferation. This compound acts as a potent and selective inhibitor of Tgk-1, thereby blocking this pro-proliferative signal.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Tgk1 Tgk-1 RTK->Tgk1 Activates TF Transcription Factor (Inactive) Tgk1->TF Phosphorylates TF_active Transcription Factor (Active) TF->TF_active Gene Gene Expression TF_active->Gene Translocates to Nucleus Proliferation Cell Proliferation Gene->Proliferation GF Growth Factor GF->RTK Binds Tgkasqffgl_M This compound Tgkasqffgl_M->Tgk1 Inhibits G cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting Define_Targets Define Target (Tgk-1) & Comparators (X, Y) Select_Assays Select Key Assays (Kinase & Cellular) Define_Targets->Select_Assays Acquire_Reagents Acquire Compounds & Reagents Select_Assays->Acquire_Reagents Perform_Kinase_Assay Perform In-Vitro Kinase Assays Acquire_Reagents->Perform_Kinase_Assay Perform_Cell_Assay Perform Cell-Based Apoptosis Assays Acquire_Reagents->Perform_Cell_Assay Calculate_Metrics Calculate IC50/EC50 & Selectivity Perform_Kinase_Assay->Calculate_Metrics Perform_Cell_Assay->Calculate_Metrics Tabulate_Data Summarize Data in Tables Calculate_Metrics->Tabulate_Data Generate_Report Generate Final Comparison Guide Tabulate_Data->Generate_Report

A Comparative Analysis of Tgkasqffgl M Orthologs Cannot Be Conducted as the Protein Appears to Be Fictional

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for "Tgkasqffgl M" and its potential orthologs has yielded no results for a protein with this designation in scientific literature or biological databases. This suggests that "this compound" may be a fictional or placeholder name, precluding the possibility of performing the requested comparative analysis.

For a comparative analysis of orthologs to be conducted, the protein must be a recognized biological entity with identified homologous genes across different species. Orthologs are genes in different species that evolved from a common ancestral gene by speciation and typically retain the same function. The analysis would involve comparing aspects such as sequence identity, functional domains, expression patterns, and involvement in signaling pathways.

While the requested analysis on "this compound" cannot be performed, it is worth noting that searches for related terms did yield information on distinct, valid biological concepts:

  • M Protein : This term can refer to several different proteins, including a monoclonal immunoglobulin associated with multiple myeloma and other plasma cell disorders.[1][2][3][4] It can also refer to a key structural protein in various viruses, such as the membrane (M) protein of SARS-CoV-2.[5]

  • Oncostatin M (OSM) : This is a cytokine belonging to the interleukin-6 (IL-6) family that is involved in a variety of cellular processes including growth, differentiation, and inflammation. OSM signals through the JAK/STAT pathway and has been studied for its dual role in either inducing or inhibiting cell proliferation in different contexts, including various cancers.

  • JAK/STAT Signaling Pathway : This is a crucial signal transduction pathway used by a multitude of cytokines and growth factors to regulate gene expression and cellular processes like immunity, cell division, and survival. The pathway involves Janus kinases (JAKs) and Signal Transducer and Activator of Transcription (STAT) proteins.

If "this compound" is a misspelling or an internal designation for a known protein, providing the correct name would allow for a detailed comparative analysis as per the original request, including data tables, experimental protocols, and pathway visualizations. Without a valid protein name, such an analysis is not possible.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of Compound Tgkasqffgl M

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive guidance on the proper disposal procedures for the novel compound Tgkasqffgl M. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals actively handling this compound.

Pre-Disposal Safety and Characterization

Before initiating any disposal protocol, it is imperative to characterize the waste stream containing this compound. The following steps must be undertaken to ensure the selection of the appropriate disposal pathway.

  • Hazard Identification: Review all available data on this compound to identify potential hazards, including reactivity, corrosivity, ignitability, and toxicity. If data is unavailable, a risk assessment must be conducted.

  • Waste Segregation: this compound waste must be segregated at the point of generation. Do not mix with other chemical waste streams unless explicitly instructed by a qualified chemical safety officer.

  • Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is required. Depending on the concentration and form of this compound, additional PPE, such as a face shield or respiratory protection, may be necessary.

This compound Waste Streams and Disposal Procedures

The appropriate disposal method for this compound depends on its concentration and the matrix in which it is contained. The following table summarizes the recommended disposal routes for different waste streams.

Waste Stream This compound Concentration Container Type Disposal Procedure
Aqueous Waste < 1% (w/v)Labeled, sealed, and chemically resistant carboyCollect in a designated aqueous waste container. The container must be clearly labeled "Aqueous Waste with this compound." Arrange for pickup by the institution's chemical waste management service.
Organic Solvent Waste Any concentrationLabeled, sealed, and chemically resistant solvent containerCollect in a designated organic waste container compatible with the solvent used. Label with the full chemical names of all components, including "this compound." Arrange for professional chemical waste disposal.
Solid Waste (non-sharp) Any concentrationLabeled, sealed, and puncture-resistant containerCollect in a designated solid chemical waste container. Ensure the container is clearly labeled "Solid Waste with this compound." Do not mix with regular laboratory trash.
Sharps Waste Any concentrationApproved sharps containerAll sharps (needles, scalpels, etc.) contaminated with this compound must be disposed of in a designated sharps container. The container should be labeled as containing chemically contaminated sharps.

Experimental Protocol: Neutralization of Acidic this compound Waste

This protocol details the steps for neutralizing an acidic aqueous waste stream containing this compound before disposal. This procedure should be performed in a certified chemical fume hood.

Materials:

  • Acidic aqueous waste containing this compound

  • Sodium bicarbonate (NaHCO₃) or a suitable neutralizing agent

  • pH indicator strips or a calibrated pH meter

  • Stir plate and magnetic stir bar

  • Appropriate waste container

Procedure:

  • Place the container with the acidic this compound waste on a stir plate within a chemical fume hood.

  • Add a magnetic stir bar and begin gentle stirring.

  • Slowly add small portions of sodium bicarbonate to the solution. Be cautious of potential effervescence or heat generation.

  • After each addition, allow the reaction to subside and check the pH of the solution using a pH strip or meter.

  • Continue adding the neutralizing agent until the pH of the solution is between 6.0 and 8.0.

  • Once neutralized, transfer the solution to the designated aqueous waste container, ensuring it is properly labeled.

  • Record the neutralization procedure in the laboratory notebook.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

A Start: Generation of This compound Waste B Characterize Waste Stream (Aqueous, Organic, Solid, Sharps) A->B C Is the waste reactive or requires neutralization? B->C D Perform Neutralization/ Quenching Protocol C->D Yes E Select Appropriate Waste Container C->E No D->E F Label Container with All Chemical Components E->F G Store in Designated Waste Accumulation Area F->G H Arrange for Professional Chemical Waste Disposal G->H

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.